OICR-41103
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H26Cl2F2N4O3 |
|---|---|
Peso molecular |
575.4 g/mol |
Nombre IUPAC |
N-[3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-4-(4-chloro-2-fluorophenyl)-5-(3-oxo-3-piperidin-1-ylprop-1-enyl)-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C28H26Cl2F2N4O3/c29-17-5-6-18(22(32)13-17)27-19(15-34-23(27)8-9-26(38)36-10-2-1-3-11-36)28(39)35-24(14-25(33)37)16-4-7-21(31)20(30)12-16/h4-9,12-13,15,24,34H,1-3,10-11,14H2,(H2,33,37)(H,35,39) |
Clave InChI |
WQUCFJCZXPDBNP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
OICR-41103: A Technical Guide to a Potent DCAF1 Chemical Probe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-41103 is a potent, selective, and cell-active small molecule chemical probe that targets the WD40 repeat (WDR) domain of the DDB1 and CUL4 associated factor 1 (DCAF1).[1][2] Developed from its predecessor OICR-8268, this probe demonstrates high-affinity binding to the central pocket of the DCAF1 WDR domain, enabling the investigation of DCAF1's multifaceted roles in cellular processes.[1][2] DCAF1 is a crucial component of the CRL4 E3 ubiquitin ligase complex, acting as a substrate receptor.[1][3] Its functions are implicated in protein homeostasis, cell proliferation, and tumorigenesis.[1][3] Furthermore, DCAF1 is co-opted by lentiviruses, such as HIV, to degrade host antiviral factors.[1][3] this compound serves as a valuable tool for studying these pathways and presents a promising starting point for the development of novel therapeutics, including antivirals and targeted protein degraders (PROTACs).[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions by directly binding to the WD40 domain of DCAF1. The co-crystal structure of the DCAF1-OICR-41103 complex (PDB ID: 9D4E) reveals that the ligand occupies the central pocket of the WDR domain.[1][4] This binding is crucial as it competitively displaces substrates that would otherwise be recruited by DCAF1 for ubiquitination and subsequent proteasomal degradation. A key example of this displacement is its ability to effectively push out the lentiviral Vpr protein from DCAF1, highlighting its potential for HIV therapeutic development.[1][5]
Signaling Pathway of DCAF1-Mediated Ubiquitination
The following diagram illustrates the canonical pathway involving DCAF1 and how this compound intervenes.
Quantitative Data Summary
The binding affinity and cellular engagement of this compound with the DCAF1 WDR domain have been quantified through various biophysical and cellular assays.
| Parameter | Assay | Value | Target |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 2 nM | DCAF1-WDR |
| Cellular Engagement (EC50) | NanoBRET Assay | 130 nM | DCAF1-WDR |
| Cellular Engagement (EC90) | NanoBRET Assay | 700 nM | DCAF1-WDR |
| Cellular Engagement (EC50) | Cellular Thermal Shift Assay (CETSA) | 167 nM | DCAF1-WDR |
| Displacement (IC50) | HTRF Assay | 54 ± 10 nM | Displacement of Vpr from DCAF1-WDR |
| Thermal Stabilization (ΔTm) | Differential Scanning Fluorimetry (DSF) | 23.0 ± 0.1 °C (at 20 µM) | DCAF1-WDR |
Table 1: Summary of quantitative data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of this compound to the DCAF1 WDR domain.
Methodology:
-
Immobilization: A suitable sensor chip (e.g., CM5) is activated. The purified DCAF1 WDR domain protein is then immobilized onto the sensor surface.
-
Binding Analysis: this compound, at various concentrations, is flowed over the sensor surface. The binding is monitored in real-time by detecting changes in the refractive index at the surface, which is proportional to the mass change.
-
Data Analysis: The association and dissociation rates are measured. The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
NanoBRET™ Target Engagement Assay
Objective: To quantify the engagement of this compound with the DCAF1 WDR domain in living cells.
Methodology:
-
Cell Preparation: HEK293T cells are transfected with a vector expressing the DCAF1 WDR domain fused to NanoLuc® luciferase (N-terminally NL-tagged DCAF1(WD40)).
-
Assay Setup: Transfected cells are seeded into 96-well plates. A cell-permeable fluorescent tracer that binds to the DCAF1 WDR domain is added at a fixed concentration.
-
Compound Treatment: this compound is serially diluted and added to the cells. The plate is incubated to allow the compound to reach equilibrium.
-
Detection: A substrate for NanoLuc® luciferase is added. The bioluminescence resonance energy transfer (BRET) signal between the NanoLuc® donor and the fluorescent tracer acceptor is measured.
-
Data Analysis: The binding of this compound competitively displaces the tracer, leading to a decrease in the BRET signal. The EC50 value is determined by plotting the BRET ratio against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to the DCAF1 WDR domain within intact cells by assessing protein thermal stabilization.
Methodology:
-
Cell Treatment: NCI-H460 cells expressing a HiBiT-tagged DCAF1 WDR domain are treated with varying concentrations of this compound or a vehicle control and incubated.
-
Heat Challenge: The cell suspensions are heated to a specific temperature for a defined period, inducing denaturation and aggregation of unbound proteins.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Quantification: The amount of soluble HiBiT-tagged DCAF1 WDR domain in the supernatant is quantified using a luminescent detection reagent.
-
Data Analysis: The binding of this compound stabilizes the DCAF1 WDR domain, resulting in more soluble protein remaining after the heat challenge. The EC50 is calculated from the dose-dependent thermal stabilization.[5][6]
Experimental Workflow Diagram
Conclusion
This compound is a highly valuable chemical probe for the scientific community. Its potency, selectivity, and demonstrated cell activity make it an excellent tool for elucidating the complex biology of DCAF1. The comprehensive dataset and established experimental protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of cancer, virology, and targeted protein degradation. The detailed understanding of its interaction with DCAF1 opens new avenues for the rational design of next-generation therapeutics.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
OICR-41103: A Potent and Selective Chemical Probe for DCAF1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DDB1- and CUL4-associated factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) and the EDD-DDB1-VprBP (EDVP) E3 ubiquitin ligase complexes. These complexes play a pivotal role in cellular homeostasis by targeting a wide array of proteins for ubiquitination and subsequent proteasomal degradation. The diverse functions of DCAF1 in processes such as cell cycle regulation, DNA damage response, and immune function, coupled with its hijacking by viral proteins like HIV-1 Vpr, underscore its significance as a therapeutic target. This technical guide provides a comprehensive overview of OICR-41103, a potent, selective, and cell-active chemical probe developed for the investigation of DCAF1 biology and its potential for therapeutic intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its inactive enantiomer, OICR-41103N, which serves as a negative control.
Table 1: In Vitro Binding Affinity and Cellular Target Engagement of this compound
| Parameter | Assay | Value | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 2 nM | [1] |
| Cellular Target Engagement (EC50) | NanoBRET Assay | 130 nM | [1] |
| Cellular Target Engagement (EC50) | Cellular Thermal Shift Assay (CETSA) | 167 nM | [2][3] |
| Vpr Displacement (Kdisp) | Homogeneous Time-Resolved Fluorescence (HTRF) | < 100 nM | [4] |
| Vpr-DCAF1 Interaction Disruption (EC50) | NanoBit Complementation Assay | 1 µM | [4] |
Table 2: Characterization of the Negative Control, OICR-41103N
| Parameter | Assay | Value | Reference |
| Cellular Target Engagement | NanoBRET Assay | >35-fold less potent than this compound | [2] |
| Vpr Displacement | HTRF Assay | ~180-fold weaker potency than this compound | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This assay quantifies the binding affinity of this compound to the WD40 domain of DCAF1.
-
Protein Immobilization:
-
Recombinantly expressed and purified biotinylated DCAF1 (residues 1038-1400) is captured on a streptavidin-conjugated sensor chip to a level of approximately 7000 response units (RU).
-
A reference flow cell is left empty for background subtraction.
-
-
Compound Preparation:
-
This compound is dissolved in 100% DMSO to create a stock solution.
-
A serial dilution series is prepared in an appropriate buffer containing a final DMSO concentration matched to the running buffer.
-
-
Binding Analysis:
-
The compound dilutions are injected over the DCAF1 and reference flow cells at a constant flow rate.
-
The association and dissociation of the compound are monitored in real-time by measuring the change in response units.
-
The equilibrium dissociation constant (KD) is calculated by fitting the steady-state binding data to a 1:1 binding model.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the ability of this compound to displace a fluorescent tracer from DCAF1 in live cells.
-
Cell Culture and Transfection:
-
HEK293T cells are transiently transfected with a plasmid encoding DCAF1 (WD40 domain) fused to NanoLuc® luciferase.[2]
-
-
Assay Procedure:
-
Transfected cells are seeded into a multi-well plate.
-
A fluorescent tracer that binds to the DCAF1 WD40 domain is added to the cells.
-
This compound is serially diluted and added to the wells.
-
After an incubation period, a substrate for NanoLuc® luciferase is added.
-
Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET ratio is calculated as the ratio of the acceptor emission (from the tracer) to the donor emission (from NanoLuc®).
-
The EC50 value, representing the concentration of this compound that displaces 50% of the tracer, is determined from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of this compound by measuring the thermal stabilization of DCAF1 in cells.[3]
-
Cell Treatment:
-
NCI-H460 cells stably expressing the HiBiT-tagged WD40 domain of DCAF1 are treated with various concentrations of this compound or vehicle control.[3]
-
-
Thermal Challenge:
-
The treated cells are heated to a range of temperatures for a defined period.
-
-
Cell Lysis and Protein Quantification:
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble HiBiT-DCAF1-WD40 in the supernatant is quantified using a luminescent detection reagent.
-
-
Data Analysis:
-
The amount of soluble protein at each temperature is plotted to generate a melting curve.
-
The shift in the melting temperature (Tagg) in the presence of this compound indicates target engagement.
-
An isothermal dose-response curve is generated at a single temperature to determine the EC50 of thermal stabilization.[3]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Vpr Displacement
This biochemical assay measures the ability of this compound to disrupt the interaction between the DCAF1 WD40 domain and the full-length HIV-1 Vpr protein.[4]
-
Assay Principle:
-
The assay utilizes antibodies labeled with a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2) that recognize tagged versions of the DCAF1 WD40 domain and Vpr, respectively.
-
When DCAF1 and Vpr interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
-
Assay Procedure:
-
Tagged DCAF1 WD40 and Vpr proteins are incubated together in a microplate.
-
Serial dilutions of this compound are added.
-
Labeled antibodies are added, and the plate is incubated.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis:
-
A decrease in the HTRF signal indicates displacement of Vpr from DCAF1.
-
The displacement constant (Kdisp) is calculated from the dose-response curve.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DCAF1 and the experimental workflow for characterizing this compound.
Caption: CRL4-DCAF1 mediated ubiquitination and degradation of substrates.
Caption: DCAF1's role in regulating the Hippo signaling pathway.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a highly potent and selective chemical probe for DCAF1, demonstrating excellent target engagement in cellular assays. Its ability to disrupt the DCAF1-Vpr interaction highlights its potential as a lead compound for the development of novel HIV therapeutics. Furthermore, this compound provides the research community with a valuable tool to further dissect the complex biology of DCAF1 and its role in various disease states, and as a starting point for the development of DCAF1-based PROteolysis TArgeting Chimeras (PROTACs). The availability of the inactive enantiomer, OICR-41103N, as a negative control strengthens the rigor of experiments utilizing this chemical probe.
References
Unveiling the Binding Affinity of OICR-41103 to DCAF1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the chemical probe OICR-41103 to its target, DDB1- and CUL4-Associated Factor 1 (DCAF1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein homeostasis, cell cycle regulation, and immune function. Its modulation by small molecules like this compound holds therapeutic promise, particularly in the context of targeted protein degradation and antiviral strategies.[1][2][3] This document summarizes the quantitative binding data, details the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding of this compound to the WD40 repeat (WDR) domain of DCAF1 has been characterized using multiple biophysical and cellular assays. The following table summarizes the key quantitative data, demonstrating a potent and specific interaction.
| Assay Type | Parameter | Value (nM) | Notes |
| Surface Plasmon Resonance (SPR) | KD | 2 | In vitro determination of binding affinity.[4] |
| NanoBRET Target Engagement | EC50 | 130 | Cellular target engagement in HEK293T cells.[4][5] |
| NanoBRET Target Engagement | EC90 | 700 | Cellular target engagement in HEK293T cells.[4] |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 167 | Target engagement in NCI-H460 cells.[5] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 54 ± 10 | Displacement of full-length Vpr protein from DCAF1 WDR domain in vitro.[6] |
DCAF1 Signaling and this compound's Mechanism of Action
DCAF1 functions as a substrate receptor for the Cullin-4 (CUL4) E3 ubiquitin ligase complex, which also includes DDB1 and RBX1.[7] This complex, often referred to as CRL4DCAF1, is responsible for ubiquitinating specific substrate proteins, targeting them for proteasomal degradation. DCAF1's WD40 domain is the primary site for substrate recognition.[1][7] Additionally, DCAF1 is involved with the HECT family EDVP E3 ubiquitin ligase.[7]
Certain viruses, such as HIV, have evolved to hijack the CRL4DCAF1 complex by utilizing viral proteins like Vpr to induce the degradation of host antiviral factors.[1][7] this compound binds to the central pocket of the DCAF1 WDR domain, the same region where Vpr interacts.[1] By occupying this site, this compound can effectively displace Vpr, thereby inhibiting the virus's ability to degrade host proteins.[1][6] This mechanism of action highlights the therapeutic potential of this compound in antiviral therapies.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 3. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Probing the Ubiquitin Ligase Complex: A Technical Guide to OICR-41103 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain. The information presented herein is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for exploratory studies in cancer cell lines. While extensive research on the broad anti-cancer effects of this compound is still emerging, this guide consolidates the current knowledge on its mechanism of action, biophysical properties, and cellular target engagement. Furthermore, it offers detailed protocols for proposed exploratory studies to investigate its therapeutic potential.
Introduction to this compound: A Selective DCAF1 Probe
This compound is a small molecule inhibitor that has been developed as a high-affinity, selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1][2][3] DCAF1 functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in protein ubiquitination and subsequent proteasomal degradation.[1][3] Given that DCAF1 is implicated in processes such as cell proliferation and tumorigenesis, this compound serves as a valuable tool to dissect its biological functions and explore its potential as a therapeutic target in oncology.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published biophysical and cellular assays.
| Parameter | Value | Assay | Reference |
| Binding Affinity (K_D) | ~1 nM | Surface Plasmon Resonance (SPR) | [1] |
| Thermal Stabilization (ΔT_m) | 23.0 ± 0.1 °C (at 20 µM) | Differential Scanning Fluorimetry (DSF) | [5] |
| Cellular Target Engagement (EC_50) | 165 nM | Cellular Thermal Shift Assay (CETSA) | [1] |
| Cell Line | Assay | Parameter | Value | Notes | Reference |
| NCI-H460 (Lung Cancer) | CETSA | EC_50 | 167 nM | Stably expressing HiBiT-tagged DCAF1 WDR domain. | [6] |
| HEK293T | NanoBRET | IC_50 | Not specified | This compound was over 35-fold more potent than its negative control, OICR-41103N. | [6] |
Signaling Pathways and Mechanism of Action
This compound exerts its effect by binding to the central pocket of the DCAF1 WDR domain.[1] This domain is responsible for recruiting substrate proteins to the CRL4 E3 ubiquitin ligase complex for ubiquitination. By occupying this binding site, this compound can potentially inhibit the recruitment of specific substrates, thereby preventing their degradation. The knockdown of DCAF1 in lung cancer cell lines has been shown to induce cell cycle defects and ultimately lead to cell death, suggesting that inhibition of DCAF1 function with a small molecule like this compound could be a viable anti-cancer strategy.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with DCAF1 and for proposed exploratory studies in cancer cell lines.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from the methodology used to demonstrate this compound target engagement in NCI-H460 cells.[1][6]
Objective: To determine the cellular target engagement of this compound by measuring its ability to thermally stabilize DCAF1.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes or strips
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DCAF1 antibody
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DCAF1 at each temperature by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the fraction of soluble DCAF1 as a function of temperature for each treatment condition.
-
Determine the melting temperature (T_m) for each condition. An increase in T_m in the presence of this compound indicates thermal stabilization and target engagement.
-
Proposed Exploratory Study: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a panel of cancer cell lines.
Materials:
-
A panel of cancer cell lines (e.g., lung, breast, colon cancer lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the serially diluted compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective chemical probe for DCAF1. The available data robustly demonstrates its ability to bind to and engage DCAF1 in a cellular context. While its direct anti-proliferative effects across a wide range of cancer cell lines have not yet been extensively published, the known role of DCAF1 in cancer biology makes this compound a highly valuable tool for further investigation. The experimental protocols and logical workflows provided in this guide offer a framework for researchers to systematically explore the therapeutic potential of targeting DCAF1 with this compound in various cancer models. Future studies should focus on identifying sensitive cancer subtypes, elucidating the downstream consequences of DCAF1 inhibition, and discovering potential biomarkers of response.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Previously overlooked proteins are a potential source for a new class of cancer killing drugs - Ontario Institute for Cancer Research [oicr.on.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
OICR-41103: A Technical Guide to its Initial Characterization in HIV Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of OICR-41103, a novel chemical probe with significant potential in the field of HIV research. This compound targets the DCAF1 WD40 domain, a critical component of the host-virus interaction, offering a promising new avenue for therapeutic intervention. This document details the compound's mechanism of action, summarizes its key quantitative data, and outlines the experimental methodologies used in its initial evaluation.
Mechanism of Action: Disrupting the HIV-Host Interaction
This compound functions by directly interfering with the ability of the HIV-1 viral protein R (Vpr) to hijack the host's cellular machinery. Vpr recruits the DCAF1 subunit of the CRL4 E3 ubiquitin ligase complex to induce the degradation of host antiviral factors, thereby promoting viral replication. This compound competitively binds to the Vpr binding site on the WD40 domain of DCAF1, effectively displacing Vpr and preventing the downstream ubiquitination and degradation of host proteins.[1] This mechanism of action has been validated through both biochemical and cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative metrics from the initial characterization of this compound, demonstrating its potency and cellular engagement.
| Assay Type | Metric | Value (nM) | Description |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 167 | Thermal stabilization of the DCAF1 WDR domain in NCI-H460 cells, indicating target engagement.[2] |
| NanoBRET Assay | EC50 | 126.7 | Displacement of a fluorescent tracer from the DCAF1 WDR domain in HEK293T cells. |
| Homogeneous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 54 ± 10 | In vitro displacement of full-length Vpr from the DCAF1 WDR domain.[1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which HIV-1 Vpr hijacks the CRL4-DCAF1 E3 ligase complex and how this compound intervenes.
Caption: HIV-1 Vpr hijacking of the CRL4-DCAF1 complex and inhibition by this compound.
Experimental Workflows
The following diagrams outline the workflows for the key assays used in the characterization of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET Assay Workflow
Caption: Workflow for the NanoBRET tracer displacement assay.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Cellular Thermal Shift Assay (CETSA)
-
Cell Line: NCI-H460 cells expressing a HiBiT-tagged WD40 domain of DCAF1 were used.
-
Compound Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Thermal Challenge: Following compound incubation, the cells were subjected to a heat shock across a range of temperatures.
-
Lysis and Fractionation: Cells were lysed, and the soluble protein fraction was separated from the precipitated fraction by centrifugation.
-
Detection: The amount of soluble HiBiT-tagged DCAF1 WDR domain was quantified using a luminescence-based detection system.
-
Data Analysis: The data were analyzed to determine the dose-dependent thermal stabilization of the DCAF1 WDR domain by this compound, from which the EC50 value was calculated.
NanoBRET Assay
-
Cell Line and Transfection: HEK293T cells were transiently transfected with a plasmid encoding the N-terminally NanoLuc (NL)-tagged DCAF1 WD40 domain.
-
Cell Culture: Transfected cells were cultured for 24 hours to allow for protein expression.
-
Assay Conditions: Cells were treated with a fluorescently labeled DCAF1 tracer in the presence of a dose range of this compound or a negative control compound. The incubation was carried out for 1 hour.
-
Signal Detection: Bioluminescence Resonance Energy Transfer (BRET) was measured by detecting the emission from both the NanoLuc donor and the fluorescent tracer acceptor.
-
Data Analysis: The NanoBRET ratio was calculated, and the dose-dependent decrease in this ratio upon treatment with this compound was used to determine the EC50 for tracer displacement.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Assay Principle: This in vitro assay measures the displacement of full-length HIV-1 Vpr from the DCAF1 WDR domain.
-
Reagents: The assay utilized purified recombinant DCAF1 WDR domain and full-length Vpr protein, likely tagged with donor and acceptor fluorophores compatible with HTRF (e.g., terbium cryptate and d2).
-
Procedure: The DCAF1 WDR domain and Vpr were incubated together in the presence of varying concentrations of this compound.
-
Signal Detection: The HTRF signal, which is proportional to the proximity of the donor and acceptor fluorophores, was measured.
-
Data Analysis: The inhibition of the DCAF1-Vpr interaction by this compound resulted in a decrease in the HTRF signal, allowing for the calculation of the IC50 value.
References
The Structural Basis of DCAF1 WD40 Domain Engagement by OICR-41103: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDB1- and CUL4-associated factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) and the EDVP E3 ubiquitin ligase complexes.[1][2] Its WD40 repeat (WDR) domain serves as a versatile platform for substrate recognition, playing a pivotal role in cellular processes such as protein homeostasis, cell cycle regulation, and DNA damage response.[1][2] The multifaceted nature of DCAF1 has rendered it an attractive therapeutic target in oncology and for antiviral strategies.[1] Furthermore, its capacity to recruit diverse substrates makes it a promising component for the development of proteolysis-targeting chimeras (PROTACs).[1][2]
This technical guide provides an in-depth overview of the structural and functional interaction between the DCAF1 WD40 domain and OICR-41103, a potent and selective chemical probe.[1] We present a compilation of the quantitative binding data, detailed experimental methodologies for the key assays cited, and visualizations of the pertinent signaling pathways and experimental workflows.
Quantitative Data Summary
The interaction between this compound and the DCAF1 WD40 domain has been rigorously characterized using a suite of biophysical and cellular assays. The key quantitative data are summarized in the tables below for straightforward comparison.
| Binding Affinity Data | |
| Parameter | Value |
| Surface Plasmon Resonance (SPR) Kd | 2 nM[3] |
| NanoBRET EC50 | 130 nM[3] |
| NanoBRET EC90 | 700 nM[3] |
| Cellular Thermal Shift Assay (CETSA) EC50 | 167 nM |
| Crystallographic Data for DCAF1-OICR-41103 Complex (PDB ID: 9D4E) | |
| Parameter | Value |
| Resolution | 1.70 Å[4] |
| R-Value Free | 0.206[4] |
| R-Value Work | 0.178[4] |
| Expression System | Spodoptera frugiperda[4] |
Experimental Protocols
A multi-faceted approach employing various biophysical and cell-based assays was utilized to characterize the interaction between this compound and the DCAF1 WD40 domain. The methodologies for the key experiments are detailed below.
X-ray Crystallography
The three-dimensional structure of the DCAF1 WD40 domain in complex with this compound was determined by X-ray crystallography, providing atomic-level insights into the binding mode.[1]
Protein Expression and Purification: The human DCAF1 WD40 domain (residues 1077-1390 with mutations C1077A and C1079A to enhance crystallizability) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[4] The protein was purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
Crystallization: Crystals of the DCAF1 WD40 domain in complex with this compound were grown using the hanging drop vapor diffusion method. The protein-ligand complex was concentrated and mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol) and buffer at a specific pH. Crystals typically appeared within several days to a week.
Data Collection and Structure Determination: X-ray diffraction data were collected from a single crystal at a synchrotron source. The data were processed and scaled using standard crystallographic software. The structure was solved by molecular replacement using a previously determined structure of the DCAF1 WD40 domain as a search model. The model was then refined against the diffraction data, and the this compound ligand was built into the electron density map. The final structure was validated using tools to assess its geometric quality and fit to the experimental data.[4]
Surface Plasmon Resonance (SPR)
SPR was employed to quantify the binding affinity and kinetics of this compound to the DCAF1 WD40 domain in a label-free, real-time manner.
Immobilization: The purified DCAF1 WD40 domain was immobilized on a sensor chip surface via amine coupling. The surface was first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The protein was then injected over the activated surface, leading to the formation of covalent amide bonds. Finally, any remaining active sites were deactivated with ethanolamine.
Binding Analysis: A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP) was injected over the immobilized DCAF1 surface. The binding was monitored as a change in the refractive index, generating a sensorgram. The association and dissociation phases were recorded. The resulting sensorgrams were fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
NanoBRET Assay
The NanoBRET assay was utilized to measure the engagement of this compound with the DCAF1 WD40 domain in living cells.
Cell Line and Constructs: HEK293T cells were transiently transfected with a construct encoding the DCAF1 WD40 domain fused to NanoLuc luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same pocket as this compound (the energy acceptor).
Assay Protocol: Transfected cells were seeded into a multi-well plate. The cells were then treated with a range of concentrations of this compound or a vehicle control. The NanoBRET substrate was added, and the luminescence and fluorescence signals were measured using a plate reader equipped with appropriate filters. The BRET ratio was calculated as the ratio of the acceptor emission to the donor emission. The displacement of the tracer by this compound results in a decrease in the BRET signal, from which an IC50 value can be determined.
Cellular Thermal Shift Assay (CETSA)
CETSA was performed to confirm the target engagement of this compound with the DCAF1 WD40 domain in a cellular context by assessing the thermal stabilization of the target protein upon ligand binding.
Cell Treatment and Thermal Challenge: Cells expressing the DCAF1 WD40 domain were treated with various concentrations of this compound or a vehicle control. The cells were then heated to a specific temperature for a defined period to induce protein denaturation and aggregation.
Lysis and Protein Quantification: After the heat challenge, the cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation. The amount of soluble DCAF1 WD40 domain in the supernatant was quantified by a suitable method, such as Western blotting or an immunoassay.
Data Analysis: The amount of soluble DCAF1 at each compound concentration was plotted, and the data were fitted to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve half-maximal thermal stabilization of the DCAF1 WD40 domain.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context of DCAF1 and the experimental approaches used to study its interaction with this compound, the following diagrams have been generated using Graphviz.
Caption: DCAF1 as a substrate receptor for CRL4 and EDVP E3 ubiquitin ligase complexes.
Caption: Workflow for characterizing the interaction of this compound with the DCAF1 WD40 domain.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a chemical probe for the DCAF1 WD40 domain. | Structural Genomics Consortium [thesgc.org]
- 4. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
OICR-41103: A Potent Modulator of Protein-Protein Interactions Targeting the DCAF1 WD40 Domain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-41103 is a potent, selective, and cell-active small molecule chemical probe that targets the WD40 (WDR) domain of the DDB1- and CUL4-Associated Factor 1 (DCAF1).[1][2] DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein homeostasis, cell cycle regulation, and immune function.[1][3] Its dysregulation has been implicated in tumorigenesis and viral infections, making it an attractive therapeutic target.[1][4] this compound, derived from the initial hit OICR-8268, offers a powerful tool for investigating DCAF1 biology and holds therapeutic potential in oncology and antiviral strategies, particularly against HIV.[1][3] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative binding data, and detailed experimental protocols.
Introduction to DCAF1
DCAF1, also known as VprBP, is a multifaceted protein characterized by the presence of a WD40 repeat domain. This domain serves as a platform for protein-protein interactions, enabling DCAF1 to recruit specific substrates to the CUL4-DDB1 E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation.[1][5] This activity is integral to cellular processes and has been co-opted by lentiviruses, such as HIV, which utilize DCAF1 to degrade host antiviral factors.[1] The central role of the DCAF1 WDR domain in mediating these critical protein-protein interactions makes it a compelling target for small molecule inhibitors.[4]
This compound: Mechanism of Action and Therapeutic Potential
This compound functions by binding with high affinity to the central pocket of the DCAF1 WDR domain.[1][6] This direct interaction physically obstructs the binding of natural substrates and viral proteins. A key demonstrated effect is the displacement of the HIV-1 accessory protein Vpr from DCAF1, thereby inhibiting a crucial mechanism for viral pathogenesis.[1][7] This highlights its potential for the development of novel HIV therapeutics.[1][7]
Furthermore, the ability of this compound to modulate DCAF1's substrate recognition capabilities opens avenues for its use in oncology.[1][4] By preventing the degradation of tumor suppressor proteins or promoting the degradation of oncoproteins through engineered molecules like Proteolysis Targeting Chimeras (PROTACs), this compound serves as a valuable chemical tool and a promising starting point for drug discovery.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound and its negative control, OICR-41103N.
Table 1: In Vitro Binding Affinity and Cellular Engagement of this compound
| Assay | Parameter | This compound | OICR-41103N (Negative Control) | Reference |
| Surface Plasmon Resonance (SPR) | KD | 2 nM | - | [2] |
| NanoBRET Target Engagement | EC50 | 130 nM | >35-fold less potent | [2][5] |
| NanoBRET Target Engagement | EC90 | 700 nM | - | [2] |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 167 nM | - | [5][7] |
| Homogeneous Time Resolved Fluorescence (HTRF) | IC50 (Vpr displacement) | 54 ± 10 nM | - | [7] |
Table 2: Thermal Stabilization of DCAF1 WDR Domain
| Compound | Concentration | ΔTm (°C) | Reference |
| This compound | 20 µM | 23.0 ± 0.1 | [6] |
| OICR-41103N | 20 µM | 8.8 ± 0.3 | [6] |
| No Compound | - | - | [6] |
Signaling Pathways and Experimental Workflows
DCAF1-Mediated Ubiquitination Pathway and Inhibition by this compound
The following diagram illustrates the canonical function of the CRL4-DCAF1 E3 ligase complex and the inhibitory effect of this compound.
Caption: DCAF1 pathway and this compound inhibition.
Experimental Workflow for this compound Characterization
This diagram outlines the typical experimental workflow used to characterize the binding and cellular activity of this compound.
Caption: Workflow for this compound characterization.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (KD) of this compound to the DCAF1 WDR domain.
-
Instrumentation: Biacore T200 (GE Healthcare).
-
Methodology:
-
Immobilize biotinylated DCAF1 WDR domain onto a streptavidin-coated sensor chip.
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to measure association and dissociation.
-
Regenerate the sensor chip surface between injections using a mild regeneration solution.
-
Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
NanoBRET Target Engagement Assay
-
Objective: To measure the engagement of this compound with DCAF1 in living cells.
-
Cell Line: HEK293T cells.[5]
-
Methodology:
-
Transfect HEK293T cells with a construct encoding the DCAF1 WDR domain tagged with NanoLuc luciferase (N-terminally).[5]
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Add a fluorescently labeled tracer molecule that binds to the DCAF1 WDR domain.
-
Add a dilution series of this compound or the negative control compound.
-
Add the NanoBRET substrate (furimazine) to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc) emission at 460 nm and the acceptor (tracer) emission at >600 nm.
-
Calculate the NanoBRET ratio (acceptor emission / donor emission).
-
Plot the NanoBRET ratio against the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement by measuring the thermal stabilization of DCAF1 in the presence of this compound.
-
Cell Line: NCI-H460 cells expressing HiBiT-tagged DCAF1 WDR domain.[5][7]
-
Methodology:
-
Treat intact NCI-H460 cells with a dose range of this compound or vehicle control.
-
Heat the cell suspensions at a specific temperature (e.g., 48-52°C) for a defined period to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Quantify the amount of soluble HiBiT-tagged DCAF1 in the supernatant using a Nano-Glo HiBiT lytic detection system.
-
Plot the amount of soluble DCAF1 against the compound concentration and fit the data to determine the EC50 for thermal stabilization.[7]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Objective: To measure the ability of this compound to displace full-length Vpr protein from the DCAF1 WDR domain.
-
Methodology:
-
Combine recombinant GST-tagged DCAF1 WDR domain and His-tagged full-length Vpr protein in an assay buffer.
-
Add a dilution series of this compound.
-
Add anti-GST-Europium cryptate (donor) and anti-His-d2 (acceptor) antibodies.
-
Incubate to allow for binding and FRET to occur.
-
Excite the Europium cryptate at 320 nm and measure the emission at both 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the this compound concentration and fit to a dose-response curve to determine the IC50 value for Vpr displacement.[7]
-
Conclusion
This compound is a highly valuable chemical probe for the scientific community.[9] Its demonstrated potency, selectivity, and cellular activity make it an essential tool for elucidating the complex biology of DCAF1. The detailed characterization and established experimental protocols provide a solid foundation for its use in studying protein-protein interactions and for advancing drug discovery efforts in cancer and infectious diseases.[3][9] The development of this compound represents a significant step forward in targeting what was once considered a challenging class of "undruggable" proteins.[4]
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. Previously overlooked proteins are a potential source for a new class of cancer killing drugs - Ontario Institute for Cancer Research [oicr.on.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
OICR-41103: A Technical Guide to a Potent DCAF1 Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OICR-41103, a high-affinity chemical probe for the DDB1-CUL4-Associated Factor 1 (DCAF1) WD40 domain. DCAF1 is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, making it a compelling target for the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2][3] This document outlines the foundational research on this compound, including its binding characteristics, cellular engagement, and its application in hijacking the CRL4-DCAF1 machinery for the degradation of specific protein targets.
Core Concepts and Mechanism of Action
This compound is a potent and selective small molecule that binds to the central pocket of the DCAF1 WD40 (WDR) domain.[3] DCAF1 serves as a crucial component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and RING-Box Protein 1 (RBX1).[1][4] This complex is responsible for identifying and marking specific proteins for degradation by the proteasome through the process of ubiquitination.
By incorporating a DCAF1 ligand like this compound into a PROTAC, it is possible to recruit this E3 ligase complex to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation. This approach offers a powerful strategy for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and DCAF1-based PROTACs.
Table 1: this compound Binding Affinity and Cellular Engagement
| Assay Type | Parameter | Value | Cell Line | Notes |
| Surface Plasmon Resonance (SPR) | K_D | 2 nM | - | In vitro binding to DCAF1-WDR domain.[6] |
| Cellular Thermal Shift Assay (CETSA) | EC_50 | 167 nM | NCI-H460 | Measures target engagement in intact cells.[7] |
| NanoBRET Assay | EC_50 | 130 nM | HEK293T | Measures displacement of a tracer from the DCAF1-WDR domain in living cells.[6] |
| NanoBRET Assay | EC_90 | 700 nM | HEK293T | Concentration for 90% target engagement.[6] |
Table 2: DCAF1-Based PROTAC Degradation Potency
| PROTAC | Target Protein | DC_50 | Cell Line | Notes |
| DBr-1 | BRD9 | 193 nM | HEK293 | DCAF1-BRD9 PROTAC.[8] |
| DBt-10 | BTK | Sub-µM | TMD8 | Potent and selective DCAF1-BTK PROTAC.[5][8] |
| DDa-1 | BTK | Sub-µM | TMD8 | Dasatinib-based DCAF1 PROTAC.[8] |
Signaling Pathway and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of this compound's application in targeted protein degradation.
References
- 1. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OICR-41103 in NanoBRET Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in protein homeostasis by targeting proteins for ubiquitination and subsequent proteasomal degradation.[1][2] Its involvement in processes like cell proliferation and its hijacking by lentiviral proteins make it an attractive target for therapeutic intervention in oncology and infectious diseases.[1][2]
The NanoBRET™ Target Engagement (TE) assay is a powerful technology used to quantify the binding of small molecules to a specific protein target within live cells.[2][3] This assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® (NLuc) luciferase-tagged protein of interest (donor) and a cell-permeable fluorescent tracer that binds to the same protein (acceptor).[2][3][4] Competitive displacement of the tracer by a test compound, such as this compound, results in a measurable decrease in the BRET signal, allowing for the determination of compound affinity and target engagement in a physiologically relevant cellular environment.[5][6]
These application notes provide a detailed protocol for utilizing this compound in a NanoBRET TE assay to measure its engagement with the DCAF1 WD40 domain in live cells.
Signaling Pathway of DCAF1
DCAF1 functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase (CRL) family, primarily as part of the CRL4DCAF1 complex. This complex mediates the ubiquitination of specific substrate proteins, marking them for degradation by the proteasome. This process is central to the regulation of numerous cellular functions. The simplified signaling pathway is depicted below.
References
- 1. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of OICR-41103 in the Development of DCAF1-Based PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. This technology employs heterobifunctional molecules to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase binder. DDB1 and CUL4 associated factor 1 (DCAF1) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, making it an attractive target for PROTAC development.[1] OICR-41103 is a potent and selective chemical probe for the WD40 domain of DCAF1, demonstrating high binding affinity and cellular target engagement.[1] These characteristics make this compound and its analogs ideal starting points for the rational design and development of DCAF1-based PROTACs for the degradation of diverse therapeutic targets.
This compound: A High-Affinity Ligand for DCAF1
This compound exhibits low nanomolar binding affinity to the DCAF1 WD40 domain and effectively engages DCAF1 within the cellular environment. This potent and selective interaction provides a robust anchor for recruiting the CRL4-DCAF1 E3 ligase complex to a target protein.
Table 1: Quantitative Data for this compound Binding to DCAF1
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | ~2 nM | Surface Plasmon Resonance (SPR) | [1] |
| Cellular Target Engagement (EC50) | ~130 nM | NanoBRET Assay | |
| Cellular Target Engagement (EC50) | ~167 nM | Cellular Thermal Shift Assay (CETSA) |
Designing DCAF1-Based PROTACs with this compound Analogs
The development of a DCAF1-based PROTAC involves the conjugation of a DCAF1 binder, such as an analog of this compound, to a ligand for a protein of interest (POI) via a chemical linker. The selection of the exit vector on the DCAF1 binder is crucial for effective ternary complex formation between the E3 ligase, the PROTAC, and the POI. Structural information from the co-crystal structure of this compound bound to DCAF1 can guide the rational design of linkers to optimize PROTAC activity.
A successful example of this approach has been demonstrated in the development of DCAF1-based PROTACs targeting WD-repeat containing protein 5 (WDR5), a key component of the MLL/KMT2A methyltransferase complex and a compelling oncology target.[2][3][4] In this instance, a ligand derived from a precursor of this compound was utilized to create potent WDR5 degraders.[2]
Table 2: Example of a DCAF1-Based PROTAC Targeting WDR5
| PROTAC Component | Description |
| E3 Ligase Binder | This compound analog |
| Linker | Polyethylene glycol (PEG) based |
| POI Ligand | WDR5 inhibitor |
| Target Protein | WDR5 |
| Result | Successful degradation of WDR5 |
Signaling Pathway and Experimental Workflow
DCAF1-Mediated Protein Degradation Pathway
The canonical pathway for DCAF1-mediated protein degradation via a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Experimental Workflow for Developing DCAF1-Based PROTACs
The development and validation of a DCAF1-based PROTAC follows a systematic workflow, from initial design and synthesis to cellular characterization of protein degradation.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the determination of the binding affinity (Kd) of this compound or its PROTAC analogs to the DCAF1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DCAF1 protein
-
This compound or PROTAC compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the DCAF1 protein (ligand) at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a serial dilution of the this compound or PROTAC compound (analyte) in running buffer.
-
Inject the analyte solutions over the immobilized DCAF1 surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU).
-
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Western Blot for Protein Degradation Analysis
This protocol describes how to assess the degradation of a target protein (POI) in cells treated with a DCAF1-based PROTAC.
Materials:
-
Cell line expressing the POI
-
DCAF1-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the DCAF1-based PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Conclusion
This compound is a valuable chemical tool for probing DCAF1 biology and serves as an excellent starting point for the development of DCAF1-based PROTACs. The high affinity and cellular engagement of this compound and its derivatives enable the design of potent and selective degraders for a wide range of therapeutic targets. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts.
References
Application Notes and Protocols for OICR-41103 in Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-41103 is a potent, selective, and cell-active small molecule chemical probe for the WD40 (or WDR) domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a critical role in protein homeostasis, cell cycle regulation, and DNA damage repair.[1][2] Its dysregulation has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic development.[1][3] this compound serves as an invaluable tool for investigating the biological functions of DCAF1 in oncology and for the development of novel therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs).[1][4]
These application notes provide detailed protocols for utilizing this compound to study its engagement with DCAF1 and to investigate its potential effects on cancer cell biology.
Data Presentation
Table 1: In Vitro Activity of this compound and its Negative Control, OICR-41103N
| Assay Type | Target/Interaction | Compound | Result | Cell Line | Reference |
| Binding Affinity | |||||
| Surface Plasmon Resonance (SPR) | DCAF1 WDR Domain | This compound | KD: ~1 nM | N/A | [5] |
| DCAF1 WDR Domain | OICR-41103N | Weaker affinity | N/A | [6] | |
| Target Engagement | |||||
| Cellular Thermal Shift Assay (CETSA) | DCAF1 WDR Domain | This compound | EC50: 167 nM | NCI-H460 | [5][7] |
| NanoBRET Assay | DCAF1 WDR Domain | This compound | EC50: 126.7 nM | HEK293T | [5] |
| DCAF1 WDR Domain | OICR-41103N | >35-fold less potent | HEK293T | [7] | |
| Functional Activity | |||||
| Homogeneous Time-Resolved Fluorescence (HTRF) | DCAF1-Vpr Interaction | This compound | IC50: <100 nM | N/A | [5] |
| DCAF1-Vpr Interaction | OICR-41103N | ~180-fold weaker | N/A | [5] |
Experimental Protocols
DCAF1 Signaling Pathway
DCAF1 acts as a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex. This complex targets various proteins for ubiquitination and subsequent proteasomal degradation. In cancer, DCAF1 has been shown to modulate key signaling pathways, including the PI3K/Akt/mTOR pathway, and can influence the stability of tumor suppressor proteins.
Experimental Workflow: Target Engagement and Functional Assays
The following workflow outlines the key steps to characterize the interaction of this compound with DCAF1 and to assess its functional consequences in cancer cells.
Detailed Protocols
This protocol is to determine the binding affinity (KD) of this compound to purified DCAF1 WDR domain.
Materials:
-
Recombinant human DCAF1 WDR domain protein
-
This compound and OICR-41103N (negative control)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: Immobilize the DCAF1 WDR domain protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of this compound and OICR-41103N in running buffer.
-
Binding Analysis: Inject the different concentrations of the compounds over the immobilized DCAF1 surface and a reference surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).
Expected Results: this compound is expected to show a high binding affinity to the DCAF1 WDR domain with a KD in the low nanomolar range.[5] OICR-41103N should exhibit significantly weaker binding.
This protocol assesses the binding of this compound to the DCAF1 WDR domain in a cellular context.
Materials:
-
NCI-H460 cells (or other cancer cell line of interest)
-
This compound and OICR-41103N
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blot reagents
-
Anti-DCAF1 antibody
Procedure:
-
Cell Treatment: Treat NCI-H460 cells with various concentrations of this compound, OICR-41103N, or DMSO for a specified time.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble DCAF1 in each sample by Western blotting using an anti-DCAF1 antibody.
-
Data Analysis: Plot the amount of soluble DCAF1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target stabilization by the compound. For isothermal dose-response curves, plot the amount of soluble DCAF1 at a single temperature against the compound concentration to determine the EC50.
Expected Results: this compound should induce a dose-dependent thermal stabilization of DCAF1, with an EC50 of approximately 167 nM in NCI-H460 cells.[5][7]
This protocol provides a quantitative measure of this compound binding to DCAF1 in living cells.
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc-DCAF1 fusion protein
-
Fluorescently labeled DCAF1 tracer
-
This compound and OICR-41103N
-
NanoBRET Nano-Glo Substrate
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfection: Transfect HEK293T cells with the NanoLuc-DCAF1 expression vector.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the fluorescent tracer and a dilution series of this compound or OICR-41103N to the cells.
-
Incubation: Incubate to allow for compound binding and tracer displacement.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate.
-
BRET Measurement: Measure the donor (NanoLuc) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the EC50.
Expected Results: this compound is expected to displace the tracer in a dose-dependent manner, with an EC50 of approximately 126.7 nM.[5] OICR-41103N should be significantly less potent.[7]
This protocol is to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., lung, breast, colon cancer cell lines)
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Reagent Addition: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Expected Results: While DCAF1 knockdown has been shown to suppress the growth of non-small cell lung cancer (NSCLC) cells, treatment with this compound did not show the same effect in one study.[5] This suggests that inhibition of the DCAF1 WDR domain alone may not be sufficient to induce cancer cell death.[5] However, the effect may be cell-type dependent and requires empirical determination.
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Expected Results: Based on the known roles of DCAF1 in cell survival, inhibition by this compound could potentially lead to an increase in the apoptotic cell population. This hypothesis needs to be tested across different cancer cell lines.
This protocol is to investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Results: DCAF1 is involved in cell cycle regulation.[4] Therefore, treatment with this compound may lead to cell cycle arrest at a specific phase, which can be quantified using this assay.
Conclusion
This compound is a critical research tool for elucidating the complex roles of DCAF1 in oncology. The provided protocols offer a framework for characterizing its biochemical and cellular activities and for exploring its potential as a modulator of cancer cell signaling and survival. While this compound may not exhibit direct cytotoxic effects in all cancer contexts, its utility as a selective DCAF1 WDR domain ligand makes it an essential compound for target validation and the development of next-generation DCAF1-directed therapeutics.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCAF1 interacts with PARD3 to promote hepatocellular carcinoma progression and metastasis by activating the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing OICR-41103 to Study Vpr Protein Displacement in HIV
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus 1 (HIV-1) Viral Protein R (Vpr) is a 96-amino acid accessory protein crucial for viral pathogenesis. Vpr facilitates the nuclear import of the viral pre-integration complex, particularly in non-dividing cells like macrophages, and induces G2/M cell cycle arrest and apoptosis in infected cells.[1][2] These functions are mediated through its interaction with the host's CRL4-DCAF1 E3 ubiquitin ligase complex, where Vpr acts as a substrate receptor to induce the degradation of various host proteins, including the uracil (B121893) DNA glycosylase UNG2.[3][4][5]
OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[6] It effectively displaces the HIV-1 Vpr protein from DCAF1, thereby inhibiting the Vpr-mediated hijacking of the host's ubiquitin-proteasome system.[6][7] This document provides detailed application notes and protocols for utilizing this compound to study Vpr protein displacement and its downstream cellular consequences.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Description | This compound Potency | Reference |
| HTRF Assay | In vitro displacement of full-length Vpr from the DCAF1 WD40 domain. | IC₅₀: 54 ± 10 nM | [7] |
| NanoBiT Assay | Disruption of the DCAF1-Vpr interaction in living HEK293T cells. | EC₅₀: ~1 µM | [7][8] |
Signaling Pathways and Experimental Workflows
Figure 1: Vpr-DCAF1 signaling pathway and inhibition by this compound.
Figure 2: Experimental workflow for the HTRF-based Vpr displacement assay.
Experimental Protocols
In Vitro Vpr Displacement Assay using HTRF
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the displacement of Vpr from the DCAF1 WD40 domain by this compound.
Materials:
-
Recombinant GST-tagged DCAF1 (WD40 domain)
-
Recombinant His-tagged Vpr
-
Anti-GST antibody labeled with Terbium cryptate (donor)
-
Anti-His antibody labeled with d2 (acceptor)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should range from 1 nM to 100 µM.
-
Prepare a working solution of GST-DCAF1 (WD40) and His-Vpr in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare working solutions of the anti-GST-Tb and anti-His-d2 antibodies in assay buffer according to the manufacturer's instructions.
-
-
Assay Assembly:
-
Add 2 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the GST-DCAF1 (WD40) and His-Vpr mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of the anti-GST-Tb and anti-His-d2 antibody mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cellular Vpr Displacement Assay using NanoBRET™
This protocol details a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay to measure the disruption of the DCAF1-Vpr interaction by this compound in living cells.
Materials:
-
HEK293T cells
-
Expression vector for DCAF1 fused to NanoLuc® luciferase (N-terminal tag)
-
Expression vector for Vpr fused to HaloTag® (N-terminal tag)
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
This compound
-
White, tissue culture-treated 96-well plates
-
Luminometer with 460 nm and >600 nm emission filters
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Prepare the transfection mix in Opti-MEM™ by combining the DCAF1-NanoLuc® and Vpr-HaloTag® expression vectors with FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment and Labeling:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Add the this compound dilutions to the transfected cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Read the luminescence at 460 nm (donor) and >600 nm (acceptor) within 10 minutes.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio: (Acceptor Emission / Donor Emission).
-
Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Analysis of Vpr-Induced G2/M Arrest Reversal by Flow Cytometry
This protocol describes the use of flow cytometry to assess the ability of this compound to reverse Vpr-induced G2/M cell cycle arrest.
Materials:
-
HeLa or Jurkat cells
-
Lentiviral vector expressing Vpr and a fluorescent marker (e.g., GFP)
-
Control lentiviral vector (expressing only the fluorescent marker)
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Transduction:
-
Transduce cells with the Vpr-expressing or control lentivirus.
-
Incubate for 24-48 hours to allow for Vpr expression.
-
-
Compound Treatment:
-
Treat the transduced cells with varying concentrations of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting both the fluorescent marker signal (to identify transduced cells) and the PI signal (for DNA content).
-
Gate on the fluorescent marker-positive population.
-
Analyze the cell cycle distribution of the transduced cells based on their DNA content (G1, S, and G2/M phases).
-
-
Data Analysis:
-
Quantify the percentage of cells in the G2/M phase for each treatment condition.
-
Plot the percentage of G2/M arrested cells against the this compound concentration to determine the extent of reversal.
-
Western Blot Analysis of UNG2 Stabilization
This protocol outlines a western blot procedure to detect the stabilization of the Vpr target protein UNG2 following treatment with this compound.
Materials:
-
HEK293T cells
-
Expression vector for HA-tagged Vpr
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against UNG2
-
Primary antibody against HA-tag
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
-
Standard western blotting equipment
Procedure:
-
Cell Transfection and Treatment:
-
Transfect HEK293T cells with the HA-Vpr expression vector or an empty vector control.
-
After 24 hours, treat the cells with this compound or vehicle control for 12-24 hours.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UNG2, HA-tag, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the UNG2 levels to the loading control. Compare the UNG2 levels in Vpr-expressing cells with and without this compound treatment to assess stabilization.
-
References
- 1. havokjournal.com [havokjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. jmitra.co.in [jmitra.co.in]
Application Notes and Protocols for OICR-41103 In Vitro Cell Culture Treatment
Introduction
OICR-41103 is a potent and selective chemical probe for the DCAF1 (DDB1-Cul4 associated factor 1) protein.[1][2] It specifically targets the WD40 (WDR) domain of DCAF1, a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3] This complex is involved in various cellular processes, including protein degradation, cell cycle regulation, and immune function.[4][5] this compound serves as a valuable tool for researchers to investigate the biological functions of DCAF1 and its role in diseases such as cancer and viral infections.[4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture settings.
Mechanism of Action
This compound binds to the central pocket of the DCAF1 WDR domain.[1] This domain serves as a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][4] By occupying this binding site, this compound can disrupt the interaction between DCAF1 and its natural substrates, thereby inhibiting their ubiquitination and subsequent proteasomal degradation.[1] Additionally, this compound has been shown to displace the lentiviral Vpr protein from DCAF1, highlighting its potential for HIV therapeutic development.[1][6]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Thermal Shift Assay (CETSA) | NCI-H460 | EC50 | 167 nM | [6][7] |
| NanoBRET Assay | HEK293T | EC50 | 130 nM | [2] |
| NanoBRET Assay | HEK293T | EC90 | 700 nM | [2] |
| HTRF Assay (Vpr displacement) | - | IC50 | 54 ± 10 nM | [6] |
| Surface Plasmon Resonance (SPR) | - | KD | 2 nM | [2] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol outlines a general procedure for treating adherent or suspension cell lines with this compound to assess its biological effects.
Materials:
-
This compound (stored as a stock solution, e.g., 10 mM in DMSO)
-
Appropriate cell line (e.g., NCI-H460, HEK293T)
-
Complete cell culture medium
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells at the desired density in tissue culture plates or flasks and allow them to adhere overnight in an incubator.
-
For suspension cells, perform a cell count directly from the culture flask and dilute the cells to the desired density in fresh medium in new culture vessels.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., ranging from 10 nM to 10 µM) to determine the optimal concentration for your cell line and assay.
-
Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For suspension cells, add the concentrated this compound solutions directly to the cell suspension to reach the final desired concentrations.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis. This can include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess the cytotoxic or cytostatic effects of this compound.
-
Western Blotting: to analyze changes in the protein levels of DCAF1 substrates or other pathway components.
-
Immunoprecipitation: to study the disruption of protein-protein interactions involving DCAF1.
-
Gene Expression Analysis (qPCR or RNA-seq): to investigate changes in gene transcription.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of a compound with its target protein in a cellular context.[7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells treated with this compound or vehicle control (from Protocol 1)
-
PBS
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein extraction and detection (e.g., lysis buffer, centrifuge, SDS-PAGE, Western blot apparatus)
-
Antibody against DCAF1
Procedure:
-
Cell Harvesting:
-
Harvest cells treated with this compound or vehicle control.
-
Wash the cells with PBS and resuspend them in PBS.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of soluble DCAF1 in each sample by Western blotting.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). An increase in the Tm in this compound-treated samples compared to the vehicle control indicates target engagement.
-
Mandatory Visualizations
Caption: Workflow for in vitro cell treatment with this compound.
Caption: Signaling pathway showing this compound's inhibitory action.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing OICR-41103 Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-41103 is a potent and selective chemical probe that targets the WD40 repeat (WDR) domain of the DDB1 and CUL4-Associated Factor 1 (DCAF1).[1][2] DCAF1 functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, CRL4-DCAF1, which is involved in the ubiquitination and subsequent proteasomal degradation of various cellular proteins.[1][2] The CRL4-DCAF1 complex plays a critical role in several cellular processes, including cell cycle regulation, DNA damage response, and protein homeostasis. Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2][3]
Notably, the CRL4-DCAF1 E3 ligase is a key negative regulator of the Hippo pathway tumor suppressor, Lats1/2, and also modulates the stability of the tumor suppressor Merlin (NF2).[4][5][6] By inhibiting CRL4-DCAF1, Lats1/2 is stabilized, leading to the phosphorylation and cytoplasmic retention of the oncogenic transcriptional co-activator YAP. Additionally, DCAF1 has been shown to regulate the p53 tumor suppressor pathway.[7]
This compound itself does not exhibit direct cytotoxic effects on cancer cells. Instead, its utility lies in its ability to serve as a powerful research tool to elucidate the biological functions of DCAF1 and as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs).[1][8] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation. This document provides detailed protocols for assessing the efficacy of this compound as a DCAF1 engagement tool and its application in the development of DCAF1-based cancer therapies.
Data Presentation
Table 1: In Vitro and Cellular Target Engagement of this compound and Derivatives
| Compound | Assay Type | Target | Cell Line | Parameter | Value | Reference |
| This compound | Surface Plasmon Resonance (SPR) | DCAF1-WDR | - | KD | 2 nM | [9] |
| This compound | NanoBRET | DCAF1-WDR | HEK293T | EC50 | 130 nM | [9][10] |
| This compound | Cellular Thermal Shift Assay (CETSA) | DCAF1-WDR | NCI-H460 | EC50 | 167 nM | [10] |
| OICR-8268 | Surface Plasmon Resonance (SPR) | DCAF1-WDR | - | KD | 38 nM | [1] |
| OICR-8268 | Cellular Thermal Shift Assay (CETSA) | DCAF1-WDR | - | EC50 | 10 µM | [1] |
| DCAF1-BRD9 PROTAC (DBr-1) | Surface Plasmon Resonance (SPR) | DCAF1-WDR | - | Kd | 209 nM | [11] |
| DCAF1-BTK PROTAC (DBt-5) | Cellular Degradation | BTK | TMD8 | DC50 | 55 nM | [11] |
Signaling Pathway
Caption: DCAF1 signaling and PROTAC mechanism.
Experimental Protocols
Target Engagement in Intact Cells
Principle: CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding. This stabilization leads to a shift in the protein's melting temperature (Tagg).[12]
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells of interest (e.g., NCI-H460) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantify the amount of soluble DCAF1 in the supernatant using Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble DCAF1 against the temperature to generate melting curves.
-
Determine the Tagg for both vehicle and this compound-treated samples. A positive shift in Tagg indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single temperature (e.g., the Tagg of the vehicle control) and plot the soluble DCAF1 fraction against the this compound concentration to determine the EC50 of target engagement.[14]
-
Principle: This assay measures the binding of a small molecule to a target protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). Competitive binding of an unlabeled compound like this compound displaces the tracer, leading to a decrease in the BRET signal.[8][15]
Protocol:
-
Cell Preparation and Transfection:
-
Co-transfect HEK293T cells with a plasmid encoding for NanoLuc®-DCAF1 and a plasmid for a fluorescently labeled tracer that binds DCAF1.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and BRET Measurement:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Add the NanoBRET™ Nano-Glo® substrate and the fluorescent tracer to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[16]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Assessing Downstream Effects of DCAF1 Inhibition
Principle: This assay reconstitutes the ubiquitination cascade in vitro to determine if targeting DCAF1 with this compound can inhibit the ubiquitination of a known CRL4-DCAF1 substrate.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.2 mM CaCl2, 1 mM DTT, 2 mM ATP):
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRL4-DCAF1 complex
-
Recombinant substrate protein (e.g., Lats1/2, Merlin)
-
Ubiquitin
-
This compound or vehicle control
-
-
-
Incubation and Detection:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the ubiquitination of the substrate protein by Western blotting using an anti-substrate antibody. An increase in high molecular weight smears indicates polyubiquitination.
-
Principle: To assess the functional consequences of DCAF1 inhibition by this compound, the protein levels of known downstream targets can be measured.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound or vehicle control for 24-48 hours.
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Lats1/2, phospho-YAP (S127), YAP, and p53.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Assessing the Efficacy of this compound-based PROTACs
Caption: Workflow for assessing PROTAC efficacy.
Protocol:
-
Cell Treatment: Treat cancer cells expressing the target protein with a serial dilution of the this compound-based PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Western Blot Analysis: Perform Western blotting as described in section 2.2 to quantify the levels of the target protein.
-
Data Analysis: Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) for the PROTAC.
Protocol:
-
Cell Viability (MTT/CellTiter-Glo Assay):
-
Seed cells in a 96-well plate and treat with the PROTAC for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively.
-
Calculate the IC50 (concentration that inhibits 50% of cell growth).
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the PROTAC for 24-48 hours.
-
Stain the cells with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound-based PROTAC or vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
-
Efficacy Assessment:
Synthetic Lethality Approaches
Principle: To identify synthetic lethal interactions with DCAF1 inhibition, DCAF1 can be knocked out in a panel of cancer cell lines with different genetic backgrounds.
Protocol:
-
gRNA Design and Cloning: Design and clone gRNAs targeting a conserved exon of the DCAF1 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the cancer cell lines with the CRISPR-Cas9 plasmid and select for transfected cells.
-
Single-Cell Cloning and Validation: Isolate single-cell clones and validate the knockout of DCAF1 by Sanger sequencing and Western blotting.[19][20]
-
Phenotypic Screening: Screen the DCAF1 knockout and wild-type cells against a library of approved and investigational anti-cancer drugs to identify compounds that show selective toxicity in the DCAF1 knockout cells.
Conclusion
This compound is a critical tool for investigating the complex biology of the CRL4-DCAF1 E3 ubiquitin ligase in cancer. The protocols outlined in these application notes provide a comprehensive framework for confirming target engagement, elucidating downstream signaling effects, and assessing the therapeutic potential of this compound-based PROTACs. By employing these methodologies, researchers can effectively evaluate the efficacy of targeting DCAF1 in various cancer models and accelerate the development of novel cancer therapies.
References
- 1. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merlin/NF2 suppresses tumorigenesis by inhibiting the E3 ubiquitin ligase CRL4(DCAF1) in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merlin/NF2 Suppresses Tumorigenesis by Inhibiting the E3 Ubiquitin Ligase CRL4DCAF1 in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Merlin/NF2 loss-driven tumorigenesis linked to CRL4(DCAF1)-mediated inhibition of the hippo pathway kinases Lats1 and 2 in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 16. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
Application Notes and Protocols for OICR-41103 and its Negative Control OICR-41103N
A Potent and Selective Chemical Probe for the DCAF1 WD40 Domain
For Research Use Only
Introduction
OICR-41103 is a potent and selective small molecule chemical probe that targets the WD40 domain of DDB1- and CUL4-Associated Factor 1 (DCAF1).[1][2] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a critical role in protein homeostasis, cell cycle regulation, and immune function.[1][3] It is also hijacked by lentiviral proteins, such as HIV-1's Vpr, to induce the degradation of host antiviral factors.[1] this compound was developed from a previously identified DCAF1 ligand, OICR-8268, and exhibits significantly improved binding affinity and cellular activity.[4][5]
This document provides detailed application notes and protocols for the use of this compound and its corresponding inactive enantiomer, OICR-41103N, which serves as a negative control.[4][5] These tools are invaluable for investigating the biological functions of DCAF1 and for exploring its therapeutic potential in oncology and antiviral strategies.[1][3]
Biochemical and Cellular Properties
This compound binds to the central pocket of the DCAF1 WD40 domain with high affinity.[4][6] This interaction has been characterized across various biochemical and cellular assays, consistently demonstrating the potency and selectivity of this compound compared to its negative control, OICR-41103N.
Mechanism of Action
This compound acts as a competitive inhibitor, displacing viral Vpr/x peptides that bind to the DCAF1 WDR domain.[4] This displacement prevents the recruitment and subsequent degradation of host antiviral factors, highlighting its potential for HIV therapeutic development.[1][4] The co-crystal structure of this compound in complex with the DCAF1 WDR domain reveals that the compound extends to the protein surface, occupying the same pocket as the Vpr peptide.[4]
Quantitative Data Summary
The following tables summarize the quantitative data comparing the activity of this compound and OICR-41103N from various assays.
| Assay Type | Parameter | This compound | OICR-41103N | Reference |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | ~1 nM | 1.5 µM | [4] |
| Differential Scanning Fluorimetry (DSF) | Thermal Stabilization (ΔTm at 20 µM) | 23.0 ± 0.1 °C | 8.8 ± 0.3 °C | [4][6] |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement (EC50) | 165 nM / 167 nM | No significant stabilization | [4][7] |
| NanoBRET Target Engagement Assay | Cellular Potency | >35-fold more potent than OICR-41103N | - | [4][7] |
| Homogeneous Time Resolved Fluorescence (HTRF) | Vpr Displacement (Kdisp) | < 100 nM | ~180x weaker than this compound | [4] |
| Homogeneous Time Resolved Fluorescence (HTRF) | Vpr Displacement (IC50) | 54 ± 10 nM | - | [4] |
Experimental Protocols
Detailed protocols for key experiments are provided below. It is recommended to optimize these protocols for specific experimental conditions and cell lines.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the target engagement of this compound with the DCAF1 WDR domain in a cellular context.
Materials:
-
NCI-H460 cells stably expressing HiBiT-tagged DCAF1 WDR domain
-
This compound and OICR-41103N (stock solutions in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Treatment: Seed NCI-H460-HiBiT-DCAF1(WDR) cells and grow to ~80% confluency. Treat cells with varying concentrations of this compound or OICR-41103N (and a DMSO vehicle control) for 1 hour at 37°C.
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples at a specific temperature (e.g., 48°C) for 3 minutes using a thermal cycler. A temperature gradient can be used to determine the optimal melting temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Detection: Transfer the supernatant to a white-walled 96-well plate. Add the Nano-Glo® HiBiT Lytic reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The amount of soluble HiBiT-tagged DCAF1 is proportional to the luminescence signal. Plot the luminescence signal against the compound concentration to determine the EC50 of thermal stabilization.[4][7]
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
OICR-41103: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and experimental protocols for OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain. While in vivo animal study data is not yet publicly available, this document summarizes the key in vitro and cellular findings to guide future research and development.
Introduction
This compound is a small molecule inhibitor that targets the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1][2] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in protein homeostasis, cell cycle regulation, and immune function.[2][3][4] It is also hijacked by lentiviral proteins, such as HIV-1 Vpr, to induce the degradation of host antiviral factors.[1][2] this compound was developed from a previous ligand, OICR-8268, and exhibits high binding affinity and selectivity for DCAF1, making it a valuable tool for studying DCAF1 biology and a potential starting point for therapeutic development in oncology and virology.[1][2]
Mechanism of Action
This compound binds to the central pocket of the DCAF1 WD40 domain.[1][2] This binding competitively inhibits the interaction of DCAF1 with its natural substrates and viral proteins like Vpr.[1] By occupying this binding site, this compound can disrupt the normal function of the CRL4-DCAF1 E3 ligase complex, preventing the ubiquitination and subsequent proteasomal degradation of target proteins. In the context of HIV, this compound has been shown to displace the Vpr protein from DCAF1, suggesting a potential therapeutic strategy to counteract viral hijacking of the host ubiquitin-proteasome system.[1][2]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | KD for DCAF1 WDR domain | ~1 nM | [1] |
| Homogeneous Time-Resolved FRET (HTRF) | IC50 for Vpr displacement | 54 ± 10 nM | [1] |
| Cellular Thermal Shift Assay (CETSA) | EC50 in NCI-H460 cells | 165 nM | [1] |
| NanoBRET Assay | Cellular Target Engagement | >35-fold more potent than negative control | [1][5] |
| Differential Scanning Fluorimetry (DSF) | ΔTm with DCAF1 WDR domain (20 µM) | 23.0 ± 0.1 °C | [6] |
Table 1: In Vitro and Cellular Activity of this compound
| Cell Lines | Assay | Observation | Concentration | Duration | Reference |
| H-1703, H-2170, H-1915 | ATP-based viability | No growth suppression | Up to 3 µM | 7 days | [1] |
| HEK293T, MCF7, U2OS, HCT116 | IncuCyte live-cell imaging | No effect on cell confluency | Up to 3 µM | 5 days | [1] |
Table 2: In Vitro Toxicity Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the engagement of this compound with the DCAF1 WDR domain in a cellular environment.
Figure 2: CETSA Experimental Workflow.
Protocol:
-
Cell Culture: NCI-H460 cells stably expressing the HiBiT-tagged WDR domain of DCAF1 are cultured to the desired confluency.
-
Compound Treatment: Cells are treated with a dose range of this compound or vehicle control for a specified period.
-
Heat Treatment: The treated cells are heated to a specific temperature to induce protein denaturation.
-
Cell Lysis: After heating, cells are lysed to release the cellular proteins.
-
Fractionation: The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Quantification: The amount of soluble HiBiT-tagged DCAF1 WDR domain is quantified using a suitable detection reagent (e.g., Nano-Glo® HiBiT® Lytic Detection System).
-
Data Analysis: The dose-dependent thermal stabilization of the DCAF1 WDR domain by this compound is analyzed to calculate the EC50 value.[1]
NanoBRET Target Engagement Assay
This assay confirms the binding of this compound to DCAF1 in living cells.
Figure 3: NanoBRET Assay Workflow.
Protocol:
-
Cell Transfection: HEK293T cells are transfected with a plasmid encoding the N-terminally NanoLuc® (NL)-tagged DCAF1 WDR domain.
-
Incubation: The transfected cells are incubated for 24 hours to allow for protein expression.
-
Compound and Tracer Treatment: The cells are then treated with a fluorescently labeled DCAF1 tracer in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells are incubated for 1 hour to allow for compound binding and tracer equilibration.
-
BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. In the absence of a competitor, the tracer binds to the NL-DCAF1, bringing the fluorophore in close proximity to the NanoLuc® luciferase and generating a BRET signal.
-
Data Analysis: this compound competes with the tracer for binding to DCAF1, leading to a dose-dependent decrease in the NanoBRET ratio.[1][5]
Homogeneous Time-Resolved FRET (HTRF) Assay
This biochemical assay is used to quantify the ability of this compound to displace the HIV-1 Vpr protein from the DCAF1 WDR domain.
Protocol:
-
Assay Components: The assay utilizes purified, tagged versions of the DCAF1 WDR domain and full-length Vpr protein. One protein is tagged with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Binding Reaction: The tagged proteins are incubated together to allow for complex formation, resulting in a high HTRF signal due to the proximity of the donor and acceptor fluorophores.
-
Compound Addition: this compound is added at various concentrations to compete with Vpr for binding to DCAF1.
-
Signal Measurement: The HTRF signal is measured after an incubation period. The displacement of Vpr by this compound leads to a decrease in the HTRF signal.
-
Data Analysis: The dose-dependent decrease in the HTRF signal is used to calculate the IC50 value for Vpr displacement.[1]
Considerations for Future In Vivo Animal Studies
While specific in vivo protocols for this compound are not yet established, the following considerations, based on standard preclinical drug development practices, should be taken into account when designing such studies.
-
Animal Model Selection: The choice of animal model will depend on the therapeutic area of interest. For oncology, xenograft or patient-derived xenograft (PDX) models of cancers where DCAF1 is implicated (e.g., non-small cell lung cancer) would be appropriate.[4] For HIV research, humanized mouse models capable of supporting HIV-1 infection would be necessary to evaluate the antiviral efficacy of this compound.
-
Pharmacokinetics (PK) and Toxicology: Prior to efficacy studies, it will be essential to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[7] This will inform the dosing regimen (dose, route, and frequency of administration). Toxicology studies will also be required to establish the safety profile of the compound and identify a maximum tolerated dose (MTD).
-
Efficacy Endpoints: Efficacy will be assessed based on relevant endpoints for the chosen disease model. In oncology models, this would include tumor growth inhibition, regression, and survival analysis. In HIV models, viral load, CD4+ T cell counts, and the prevention of viral-mediated degradation of host factors would be key parameters.
-
Biomarker Analysis: The analysis of biomarkers in tissue and plasma samples will be crucial to confirm target engagement and elucidate the in vivo mechanism of action. This could include measuring the levels of DCAF1 substrates or downstream signaling molecules.
Conclusion
This compound is a potent and selective chemical probe for the DCAF1 WD40 domain with promising therapeutic potential. The data and protocols presented in these application notes provide a solid foundation for further preclinical investigation. Future in vivo animal studies will be critical to validate the therapeutic potential of targeting DCAF1 with this compound in relevant disease models.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Previously overlooked proteins are a potential source for a new class of cancer killing drugs - Ontario Institute for Cancer Research [oicr.on.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaron.com [pharmaron.com]
OICR-41103: Detailed Synthesis and Purification Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of OICR-41103, a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1). This compound serves as a valuable tool for investigating the biological functions of DCAF1 in various cellular processes, including cancer biology and antiviral research. Its inactive enantiomer, OICR-41103N, is provided as a negative control for rigorous experimental validation.
Introduction
This compound is a small molecule inhibitor that targets the substrate recognition domain of DCAF1, a key component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] By binding to the WD40 domain of DCAF1, this compound effectively disrupts the interaction between DCAF1 and its substrates, such as the lentiviral accessory protein Vpr, making it a promising agent for HIV therapeutics research.[1][2] Developed from its predecessor OICR-8268, this compound features a 2-substituted pyrrole (B145914) core, which enhances its binding affinity and cellular activity.[1] This document outlines the synthetic route and purification methods for this compound for research use.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the binding affinity and cellular engagement of this compound and its negative control, OICR-41103N.
| Compound | Target | Assay | Metric | Value |
| This compound | DCAF1 WD40 Domain | Surface Plasmon Resonance (SPR) | KD | ~1 nM |
| This compound | DCAF1 WD40 Domain | Cellular Thermal Shift Assay (CETSA) | EC50 | 165 nM |
| This compound | DCAF1 WD40 Domain | HTRF Assay (Vpr displacement) | IC50 | 54 ± 10 nM |
| OICR-41103N | DCAF1 WD40 Domain | NanoBRET Assay | Potency vs. This compound | >35-fold less potent |
Signaling Pathway and Mechanism of Action
This compound functions by directly binding to the WD40 domain of DCAF1. DCAF1 is a substrate receptor for the Cullin 4 (CUL4)-DDB1 E3 ubiquitin ligase complex. This complex is responsible for ubiquitinating specific substrate proteins, targeting them for proteasomal degradation. The lentiviral protein Vpr hijacks this system by binding to DCAF1 to induce the degradation of host antiviral factors. This compound occupies the binding pocket on DCAF1 that Vpr utilizes, thereby preventing Vpr from recruiting the E3 ligase complex to degrade its targets.
Caption: Mechanism of this compound action on the DCAF1 pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The key modification from its precursor, OICR-8268, is the replacement of a pyrazole (B372694) core with a 2-substituted pyrrole. While the exact, detailed step-by-step synthesis from a primary publication's supplementary materials was not publicly available within the search, a generalized workflow based on the synthesis of similar 2-substituted pyrrole derivatives is presented below. Researchers should adapt this general protocol based on standard organic chemistry practices and analytical monitoring of the reaction progress.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Synthesis of the 2-Substituted Pyrrole Core: The synthesis often begins with a Paal-Knorr pyrrole synthesis or a similar method, reacting a 1,4-dicarbonyl compound with an amine to form the pyrrole ring. Modifications to the starting materials will determine the initial substitutions on the pyrrole.
-
Functional Group Interconversion and Coupling Reactions: Subsequent steps will involve the introduction of the necessary side chains. This is typically achieved through standard cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) or nucleophilic substitution reactions. The exact choice of reaction depends on the functional groups present on the pyrrole core and the side chains to be introduced.
-
Reaction Monitoring: Each step of the synthesis should be carefully monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion and to identify any potential side products.
-
Work-up and Isolation: After each synthetic step, a standard aqueous work-up is typically performed to remove inorganic salts and other water-soluble impurities. The crude product is then isolated by extraction with a suitable organic solvent and concentrated under reduced pressure.
Purification of this compound
Purification of the final compound and intermediates is crucial to obtain this compound of high purity for research applications. A combination of chromatographic techniques is generally employed.
Purification Workflow:
Caption: General purification workflow for this compound.
Protocol:
-
Flash Column Chromatography: The crude product is first purified by flash column chromatography on silica (B1680970) gel. A gradient of solvents (e.g., heptane (B126788) and ethyl acetate) is typically used to elute the desired compound. Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material (>95%), preparative HPLC is often necessary. A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Chiral Separation (for this compound and OICR-41103N): Since this compound and its negative control OICR-41103N are enantiomers, a chiral separation step is required if the synthesis is not stereospecific. This is typically achieved using a chiral stationary phase in either flash chromatography or HPLC.
-
Final Product Characterization and Quality Control: The purity of the final compound should be assessed by analytical HPLC-UV and its identity confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Conclusion
This compound is a critical tool for the study of DCAF1 biology. The synthesis and purification protocols outlined here provide a framework for obtaining high-quality material for in vitro and in cell-based assays. Adherence to rigorous purification and analytical characterization is essential to ensure the reliability of experimental results.
References
Troubleshooting & Optimization
troubleshooting OICR-41103 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the insolubility of OICR-41103 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. Is this expected?
A1: Yes, this is a common issue for many small molecule inhibitors, which are often hydrophobic. Precipitation upon dilution of a DMSO stock into an aqueous buffer is frequently observed when the compound's concentration exceeds its solubility limit in the final aqueous solution.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 50 mM.[1]
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: While this can be cell-line dependent, a final DMSO concentration of up to 0.5% is often tolerated in cell-based assays.[2] However, it is crucial to perform a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[2][3] Concentrations above 0.5% - 1% can be cytotoxic to some cells.[2]
Q4: How should I store my this compound stock solution?
A4: this compound should be stored as a dry powder or as a DMSO stock solution at -20°C.[1] It is recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide for this compound Insolubility
If you are encountering precipitation of this compound in your aqueous buffer, consider the following troubleshooting strategies:
Optimize the Final Concentration
The simplest explanation for precipitation is that the final concentration of this compound is above its aqueous solubility limit.
-
Recommendation: Decrease the final concentration of this compound in your assay.[2] Perform a serial dilution to determine the highest concentration that remains in solution in your specific buffer.
Adjust the pH of the Aqueous Buffer
The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups.[2][5]
-
Recommendation: If your experimental conditions permit, try adjusting the pH of your aqueous buffer.[2] Systematically test a range of pH values to identify the optimal pH for this compound solubility.
Employ Co-solvents
For highly insoluble compounds, using a co-solvent in your aqueous buffer can help maintain solubility.
-
Recommendation: Consider using a co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[2] It is important to test the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
Utilize Sonication or Gentle Warming
These physical methods can sometimes help to redissolve precipitated compounds.
-
Sonication: Use a sonicator to break up precipitate particles and facilitate dissolution.[4][6]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) may aid in dissolving the compound.[4][7] However, be cautious as prolonged exposure to heat can potentially degrade the compound.
Data Presentation
Table 1: General Solubility of this compound in Common Solvents
| Solvent | Maximum Recommended Stock Concentration | Notes |
| DMSO | 50 mM[1] | Recommended for primary stock solutions. |
| Ethanol | Lower than DMSO | May be used as a co-solvent. |
| PBS (pH 7.4) | Very Low | Prone to precipitation. |
Note: The solubility in ethanol and PBS is generally expected to be significantly lower than in DMSO and should be experimentally determined.
Table 2: Example of a Serial Dilution Experiment to Determine Kinetic Solubility
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Visual Observation (Hypothetical) |
| 100 | 0.5% | Heavy Precipitation |
| 50 | 0.5% | Moderate Precipitation |
| 25 | 0.5% | Slight Haze |
| 10 | 0.5% | Clear Solution |
| 1 | 0.5% | Clear Solution |
This table illustrates a hypothetical experiment to find the working concentration range of this compound in a specific aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (575.4 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.[1]
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.[4]
-
Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved.[4] If needed, brief sonication in a water bath sonicator can be applied.[4]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[1][4]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 5 mM, 2.5 mM, 1 mM, 0.5 mM) in pure DMSO.
-
Prepare Final Aqueous Solutions: In separate microcentrifuge tubes or wells of a 96-well plate, add your aqueous buffer.
-
Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO intermediate to the aqueous buffer to achieve the desired final concentrations (e.g., 2 µL of DMSO stock into 98 µL of buffer for a 1:50 dilution). Ensure the final DMSO concentration remains constant across all samples and is below the tolerance limit of your assay (ideally ≤ 0.5%).
-
Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting.[4]
-
Observation: Allow the solutions to equilibrate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation or turbidity. This can also be quantified by measuring light scattering in a plate reader.[7]
Visualizations
Caption: this compound inhibits the DCAF1-Vpr/Vpx interaction.
Caption: Workflow for addressing this compound precipitation.
Caption: Troubleshooting logic for this compound insolubility.
References
Technical Support Center: Optimizing OICR-41103 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of OICR-41103 in cell-based assays. This compound is a potent and selective chemical probe for the DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that binds to the WD40 domain of DCAF1.[1][2] DCAF1 serves as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which is involved in ubiquitinating specific proteins, targeting them for proteasomal degradation.[1][2] By binding to DCAF1, this compound can modulate the ubiquitination and subsequent degradation of DCAF1 target proteins, thereby affecting various cellular processes such as cell cycle progression, DNA damage response, and T-cell activation.[3][4]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: A good starting point for a dose-response experiment with this compound is a logarithmic dilution series ranging from 10 nM to 10 µM. This range encompasses the reported cellular EC50 values from various assays and allows for the determination of a full dose-response curve in your specific cell line and assay.[5][6]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time will depend on the specific biological question and the kinetics of the downstream signaling events you are measuring. It is advisable to perform a time-course experiment. Treat your cells with a fixed, effective concentration of this compound and measure the desired endpoint at several time points (e.g., 6, 12, 24, 48 hours).
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from biochemical and cellular assays.
| Parameter | Value | Assay Type | Notes |
| Binding Affinity (KD) | ~1 µM | Surface Plasmon Resonance (SPR) | Characterizes the direct binding of this compound to the DCAF1 WDR domain.[7] |
| Cellular Thermal Shift Assay (EC50) | 167 nM | CETSA in NCI-H460 cells | Demonstrates target engagement in a cellular context by measuring the thermal stabilization of DCAF1.[5] |
| NanoBRET Assay (EC50) | 128 nM | NanoBRET in HEK293T cells | Confirms cellular target engagement by measuring the displacement of a tracer from DCAF1.[6] |
| Vpr Displacement Assay (EC50) | 1 µM | NanoBiT assay in cells | Shows the ability of this compound to disrupt the interaction between DCAF1 and the viral protein Vpr in a cellular environment.[6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 10 nM in half-log or log dilutions. Include a vehicle control (DMSO only, at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cytotoxicity detection kit (e.g., LDH release assay)
-
Lysis buffer (positive control)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control for maximum lysis (e.g., lysis buffer provided in the kit).
-
Cell Treatment: Replace the medium with the prepared this compound dilutions and controls.
-
Incubation: Incubate for the desired time period.
-
LDH Assay: Perform the lactate (B86563) dehydrogenase (LDH) release assay according to the manufacturer's protocol. This typically involves transferring a portion of the supernatant to a new plate and adding the reaction mixture.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cytotoxicity relative to the positive control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentrations tested are below the effective range for your cell line or assay. | Test a higher concentration range (e.g., up to 50 µM). |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Store the stock solution at -80°C in small aliquots. | |
| Insensitive cell line or assay: Your cell line may not express DCAF1 at sufficient levels, or the chosen assay is not sensitive to the effects of DCAF1 inhibition. | Confirm DCAF1 expression in your cell line (e.g., by Western blot). Use a positive control compound known to elicit a response in your assay. | |
| High cell death across all concentrations | Compound-induced cytotoxicity: this compound may be cytotoxic to your cell line at the concentrations tested. | Perform a cytotoxicity assay (e.g., LDH release) to determine the cytotoxic concentration range.[8] Use concentrations below the cytotoxic threshold for your functional assays. |
| Solvent toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is ≤ 0.1%. | |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells per well. | Ensure proper cell counting and mixing before seeding. Use a multichannel pipette for seeding. |
| Edge effects: Evaporation from the outer wells of the plate. | Fill the outer wells with sterile PBS or medium without cells. Ensure proper humidity in the incubator. | |
| Improper pipetting technique: Inaccurate liquid handling. | Use calibrated pipettes and ensure proper technique. |
Visualizations
DCAF1 Signaling Pathway
Caption: this compound inhibits the DCAF1-mediated ubiquitination and degradation of substrate proteins.
Experimental Workflow for this compound Concentration Optimization
Caption: A logical workflow for optimizing this compound concentration in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol [protocols.io]
mitigating off-target effects of OICR-41103 in experiments
This technical support center provides researchers with guidance on utilizing OICR-41103, a chemical probe for the DCAF1 WD40 domain, and mitigating potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and cell-active small molecule chemical probe designed to target the WD40 domain of the DDB1 and CUL4 associated factor 1 (DCAF1).[1][2] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is involved in protein ubiquitination and degradation, playing a crucial role in cellular processes like protein homeostasis, cell cycle regulation, and immune function.[1][2][3]
Q2: What are off-target effects and why are they a concern when using chemical probes like this compound?
Q3: How can I be confident that the observed effects in my experiment are due to the inhibition of DCAF1 by this compound?
A3: A multi-faceted approach is recommended for validation. This includes using a negative control, performing dose-response experiments, and employing orthogonal validation methods. A key tool for this compound is the use of its structurally similar but inactive analog, OICR-41103N, as a negative control.[6][7] This helps to ensure that the observed effects are not due to the chemical scaffold itself.
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
A4: Common indicators of potential off-target effects include:
-
Inconsistent results with genetic validation: The phenotype observed with this compound differs from the phenotype observed with DCAF1 knockdown or knockout.
-
Discrepancy with other inhibitors: A structurally different inhibitor targeting DCAF1 produces a different phenotype.
-
Unusual dose-response curve: The dose-response curve for the observed phenotype is significantly different from the target engagement curve.
-
Cellular toxicity at effective concentrations: Significant cell death or stress is observed at concentrations required to see the desired on-target effect.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you suspect off-target effects are influencing your results, follow this troubleshooting workflow:
Quantitative Data Summary
The following table summarizes the binding and cellular engagement data for this compound and its negative control, OICR-41103N.
| Compound | Target | Assay | Metric | Value | Reference |
| This compound | DCAF1 WDR Domain | Cellular Thermal Shift Assay (CETSA) | EC50 | 167 nM | [6][8] |
| DCAF1 WDR Domain | NanoBRET Assay | IC50 | 54 ± 10 nM | [8] | |
| DCAF1 WDR Domain | Surface Plasmon Resonance (SPR) | KD | Low nanomolar | [2][7] | |
| OICR-41103N | DCAF1 WDR Domain | NanoBRET Assay | Potency vs. This compound | >35-fold less potent | [6] |
| DCAF1 WDR Domain | Differential Scanning Fluorimetry (DSF) | ΔTm at 20 µM | 8.8 ± 0.3 °C | [7] | |
| This compound | DCAF1 WDR Domain | Differential Scanning Fluorimetry (DSF) | ΔTm at 20 µM | 23.0 ± 0.1 °C | [7] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages and binds to the DCAF1 WDR domain in a cellular context.[6][8]
Methodology:
-
Cell Treatment: Treat NCI-H460 cells expressing HiBiT-tagged DCAF1 WDR domain with varying concentrations of this compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of this compound should stabilize the DCAF1 WDR domain, protecting it from heat-induced denaturation.
-
Lysis and Detection: Lyse the cells and measure the amount of soluble HiBiT-tagged DCAF1 WDR domain using a suitable detection reagent.
-
Data Analysis: Plot the amount of soluble protein against the temperature for each compound concentration. An increase in the melting temperature indicates target engagement.
Protocol 2: NanoBRET Assay for Cellular Target Engagement
Objective: To quantitatively measure the engagement of this compound with the DCAF1 WDR domain in living cells.[6]
Methodology:
-
Cell Transfection: Transfect HEK293T cells with a vector expressing the DCAF1 WD40 domain tagged with NanoLuc luciferase (N-terminally NL-tagged DCAF1(WD40)).
-
Cell Treatment: After 24 hours, treat the cells with a fluorescently labeled DCAF1 tracer in the presence or absence of varying concentrations of this compound or the negative control OICR-41103N for 1 hour.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. This compound will compete with the tracer for binding to the DCAF1 WDR domain, leading to a decrease in the NanoBRET ratio in a dose-dependent manner.
-
Data Analysis: Plot the NanoBRET ratio against the compound concentration to determine the IC50 value.
DCAF1 Signaling Pathway Context
This compound targets DCAF1, a key component of the Cullin-RING E3 ubiquitin ligase (CRL4) complex. This complex plays a central role in ubiquitin-mediated protein degradation.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OICR-41103-Based PROTAC Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with OICR-41103-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC design?
This compound is a potent and selective small molecule ligand that binds to the DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][2] It is utilized in PROTAC design as the E3 ligase-recruiting element. By incorporating this compound into a PROTAC, the DCAF1 E3 ligase can be hijacked to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[1][2]
Q2: What is the mechanism of action for an this compound-based PROTAC?
An this compound-based PROTAC is a heterobifunctional molecule with three components: a "warhead" that binds to the target protein of interest (POI), a linker, and the this compound moiety that recruits the DCAF1 E3 ligase.[3] The PROTAC simultaneously binds to both the POI and DCAF1, forming a ternary complex.[4] This proximity induces the DCAF1 E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[5]
Signaling Pathway of this compound-Based PROTAC Action
Caption: Mechanism of action for an this compound-based PROTAC.
Troubleshooting Guide
Problem 1: My this compound-based PROTAC does not induce degradation of my target protein.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Detailed Steps:
-
Step 1: Confirm Binary Engagement.
-
Question: Does your PROTAC bind to both the target protein (POI) and DCAF1 independently?
-
Methodology:
-
Surface Plasmon Resonance (SPR): Use SPR to measure the binding affinity (KD) of your PROTAC to the purified POI and DCAF1 protein.
-
Isothermal Titration Calorimetry (ITC): ITC can also be used to determine binding affinities and thermodynamic parameters of the interactions.
-
Cellular Thermal Shift Assay (CETSA): CETSA can confirm target engagement within a cellular context by assessing the thermal stabilization of the POI and DCAF1 upon PROTAC binding.[6]
-
-
Troubleshooting: If binding to either the POI or DCAF1 is weak or absent, consider redesigning the respective binding moiety (warhead or this compound analogue).
-
-
Step 2: Assess Ternary Complex Formation.
-
Question: Does your PROTAC facilitate the formation of a stable ternary complex (POI-PROTAC-DCAF1)?
-
Methodology:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay can be used to quantify the formation of the ternary complex in solution.
-
SPR: A sequential binding experiment on SPR can also be employed to study the formation and stability of the ternary complex.
-
-
Troubleshooting: Inefficient ternary complex formation is often a primary reason for PROTAC failure. This is heavily influenced by the linker.[3] Consider redesigning the linker by varying its length, composition, and attachment points to optimize the geometry of the ternary complex.[]
-
-
Step 3: Evaluate Cell Permeability.
-
Question: Can your PROTAC effectively cross the cell membrane to reach its intracellular targets?
-
Methodology:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a rapid assessment of passive membrane permeability.[8]
-
Caco-2 Permeability Assay: This cell-based assay is the gold standard for predicting in vivo intestinal absorption and permeability.[8]
-
LC-MS/MS Quantification: Directly measure the intracellular concentration of the PROTAC in treated cells.
-
-
Troubleshooting: PROTACs are often large molecules with poor physicochemical properties, leading to low cell permeability.[9] To improve permeability, you can modify the linker to reduce polarity, introduce more rigid elements, or employ prodrug strategies.[][9]
-
-
Step 4: Verify Target Ubiquitination.
-
Question: Is the target protein being ubiquitinated in the presence of your PROTAC?
-
Methodology:
-
In-cell Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitination.
-
-
Troubleshooting: If a stable ternary complex is formed but no ubiquitination is observed, the geometry of the complex may be non-productive. This means that the lysine (B10760008) residues on the surface of the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the DCAF1 ligase. In this case, a redesign of the linker is necessary to alter the orientation of the target protein relative to the E3 ligase.
-
Problem 2: I'm observing a "hook effect" with my this compound-based PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-DCAF1) rather than the productive ternary complex.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and confirm the presence of the hook effect.
-
Lower PROTAC Concentrations: The optimal degradation efficiency is often observed at lower concentrations. Focus on the nanomolar to low micromolar range for your experiments.
-
Enhance Ternary Complex Cooperativity: A highly cooperative ternary complex is more stable than the binary complexes, which can mitigate the hook effect. This can be achieved through linker optimization.
-
Biophysical Assays: Use techniques like TR-FRET or SPR to measure the relative abundance of binary versus ternary complexes at different PROTAC concentrations to understand the underlying thermodynamics.
Problem 3: My this compound-based PROTAC shows off-target effects.
Off-target effects can arise from the degradation of proteins other than the intended target.
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective and potent binder for your protein of interest.
-
Modify the Linker: The linker can influence which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.
-
Proteomics-based Profiling: Employ quantitative proteomics (e.g., SILAC or TMT-based mass spectrometry) to identify all proteins that are degraded upon treatment with your PROTAC. This will provide a comprehensive view of its selectivity.
Data Presentation
Table 1: Example Data on the Impact of Linker Length on DCAF1-based PROTAC Efficacy
| PROTAC ID | Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) |
| DBr-1 | PEG | 12 | BRD9 | < 1000 | > 80 |
| DBt-3 | PEG | 4 | BTK | > 1000 | < 20 |
| DBt-4 | PEG | 8 | BTK | ~500 | ~50 |
| DBt-5 | PEG | 12 | BTK | < 100 | > 90 |
Note: This table is a compilation of representative data from studies on DCAF1-based PROTACs and is intended for illustrative purposes.[10][11] Actual results will vary depending on the specific target, warhead, and cell line used.
Experimental Protocols
Protocol 1: In-cell Ubiquitination Assay
Objective: To determine if the target protein is ubiquitinated in a PROTAC-dependent manner.
Materials:
-
Cells expressing the target protein of interest.
-
This compound-based PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors).
-
Antibody against the target protein for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Antibody against ubiquitin for Western blotting.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat the cells with the this compound-based PROTAC at various concentrations for the desired time (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Incubate the lysates with the antibody against the target protein for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the high molecular weight smear in the PROTAC-treated samples indicates polyubiquitination of the target protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the PROTAC with the POI and DCAF1 in a cellular context.
Materials:
-
Cells expressing the target protein and DCAF1.
-
This compound-based PROTAC.
-
PBS.
-
Liquid nitrogen.
-
PCR tubes or plates.
-
Thermal cycler.
-
Lysis buffer with protease inhibitors.
-
Equipment for Western blotting.
Procedure:
-
Treat cultured cells with the this compound-based PROTAC at various concentrations or with a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a fixed time (e.g., 3 minutes).
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the protein levels of the POI and DCAF1 by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates thermal stabilization and therefore, target engagement.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
interpreting unexpected results from OICR-41103 treatment
Welcome to the technical support center for OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and potential issues that may arise when using this compound.
Q1: I am not observing the expected phenotype (e.g., cell cycle arrest, apoptosis) in my cell line upon this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of an expected phenotype. Here is a troubleshooting guide to help you identify the cause:
-
Cellular Context: The function of DCAF1 can be highly cell-type specific.[1][2] The abundance of DCAF1, its binding partners, and its downstream substrates can vary significantly between different cell lines. We recommend verifying the expression level of DCAF1 in your cell line of interest via Western Blot.
-
Compound Inactivity: Ensure the proper handling and storage of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a DMSO stock stored at -20°C or -80°C.
-
Target Engagement: It is crucial to confirm that this compound is engaging with DCAF1 in your specific cellular system. This can be verified using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[3][4][5]
-
Experimental Conditions: Optimize the concentration and duration of this compound treatment. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line and assay.
Q2: How can I confirm that this compound is engaging with DCAF1 in my cells?
A2: Direct measurement of target engagement is a critical step in validating your experimental system. Two powerful methods for this are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a protein upon ligand binding.[3][6] Increased thermal stability of DCAF1 in the presence of this compound indicates direct binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.[4][5][7][8] A decrease in the BRET signal upon this compound treatment indicates target engagement.
Q3: I am observing unexpected toxicity or off-target effects. I thought this compound was highly selective?
A3: this compound has been shown to be highly selective for the DCAF1 WDR domain over other tested WDR domains.[3] However, "off-target" effects in a broader sense can still occur and should be investigated:
-
High Concentrations: Using concentrations of this compound that are significantly higher than its effective concentration for DCAF1 engagement could lead to interactions with lower-affinity off-targets.[9] Always perform dose-response experiments to use the lowest effective concentration.
-
Negative Control: The inactive enantiomer, OICR-41103N, is a crucial negative control.[3][10] Any phenotype observed with this compound but not with OICR-41103N at the same concentration is more likely to be on-target.
-
DCAF1-Independent Effects: While this compound targets DCAF1, DCAF1 itself is involved in numerous cellular processes through its role as a substrate receptor for E3 ubiquitin ligases.[1][11] The observed phenotype might be a downstream consequence of DCAF1 inhibition that was not previously characterized in your specific model system.
-
General Compound Toxicity: At very high concentrations, any small molecule can induce non-specific cytotoxicity.[12] Assess cell viability using standard assays (e.g., MTT, CellTiter-Glo®) to distinguish targeted effects from general toxicity.
Q4: My Western blot results for downstream DCAF1 substrates are inconsistent after this compound treatment. What could be wrong?
A4: Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:
-
Antibody Validation: Ensure your primary antibody is specific for the target protein. Validate the antibody using positive and negative controls (e.g., siRNA knockdown of the target protein).
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading across all lanes.
-
Time Course: The degradation or stabilization of DCAF1 substrates can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in your protein of interest after this compound treatment.
-
Proteasome Inhibition: As a positive control for experiments investigating protein degradation, consider treating cells with a proteasome inhibitor (e.g., MG132) to confirm that your protein of interest is regulated by the ubiquitin-proteasome system.
Q5: I am trying to perform a co-immunoprecipitation (Co-IP) experiment to see if this compound disrupts the interaction between DCAF1 and a known binding partner, but the results are unclear.
A5: Co-IP experiments require careful optimization. Consider the following:
-
Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions. Start with a mild lysis buffer (e.g., containing 1% NP-40) and avoid harsh detergents like SDS unless necessary.[13][14][15]
-
Washing Steps: The number and stringency of washes are crucial. Too many or too stringent washes can disrupt weak or transient interactions, while insufficient washing will result in high background.
-
Antibody Choice: Use an antibody that is validated for IP. The antibody should efficiently pull down the bait protein without interfering with the protein-protein interaction being studied.
-
Controls: Include appropriate controls, such as an isotype control antibody and a mock-treated sample, to assess non-specific binding. A positive control Co-IP for a known interaction in your system is also recommended.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro and Cellular Activity of this compound
| Assay | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | KD vs. DCAF1 WDR domain | ~1 nM | [3] |
| Cellular Thermal Shift Assay (CETSA) | EC50 in NCI-H460 cells | 167 nM | [3][4][5] |
| NanoBRET™ Target Engagement | IC50 in HEK293T cells | ~1 µM | [3] |
| Vpr Displacement (HTRF) | IC50 | 54 ± 10 nM | [3] |
Table 2: Thermal Stabilization of DCAF1 WDR Domain by this compound and its Negative Control
| Compound | Concentration | ΔTm (°C) | Reference |
| This compound | 20 µM | 23.0 ± 0.1 | [10] |
| OICR-41103N (Negative Control) | 20 µM | 8.8 ± 0.3 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To verify the engagement of this compound with DCAF1 in intact cells.
-
Cell Culture and Treatment:
-
Culture NCI-H460 cells (or your cell line of interest) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DCAF1 at each temperature by Western blotting using a DCAF1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble DCAF1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.[6]
-
Western Blot Protocol for DCAF1 and Substrates
Objective: To analyze the protein levels of DCAF1 and its potential downstream substrates.
-
Sample Preparation:
-
Culture and treat your cells with this compound or controls for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[16][17][18]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-DCAF1, anti-p53, anti-MCM10) overnight at 4°C.[2][19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager or X-ray film.[20]
-
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To investigate the effect of this compound on the interaction between DCAF1 and its binding partners.
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-DCAF1 antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against the known DCAF1 binding partner and DCAF1 itself.
-
Visualizations
Signaling Pathway
Caption: DCAF1 acts as a substrate receptor for CRL4 and EDVP E3 ligase complexes.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
Logical Relationship
Caption: Relationship between expected on-target effects and potential unexpected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Understanding the Molecular Manipulation of DCAF1 by the Lentiviral Accessory Proteins Vpr and Vpx - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
how to address OICR-41103 instability in long-term experiments
Technical Support Center: OICR-41103
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential instability issues with the DCAF1 chemical probe, this compound, during long-term experiments. While specific public stability data for this compound is not available, this resource offers troubleshooting strategies and frequently asked questions based on common challenges encountered with small molecules in extended cell culture and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity over the course of a multi-day experiment. What are the likely causes?
A1: Loss of a small molecule's activity in long-term experiments can stem from several factors:
-
Chemical Instability: The molecule may be degrading in the aqueous environment of the cell culture medium. Factors such as pH, temperature, and light exposure can contribute to hydrolysis, oxidation, or photolysis.
-
Precipitation: The concentration of this compound in your experimental setup might exceed its aqueous solubility, leading to the compound precipitating out of solution over time. This is a common issue when diluting a DMSO stock solution into an aqueous buffer.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the plastic surfaces of culture plates, flasks, and pipette tips, reducing the effective concentration in the medium.
-
Cellular Metabolism: The cells in your experiment may be metabolizing this compound into inactive forms.
Q2: I observed a precipitate forming after diluting my this compound DMSO stock into my cell culture medium. What should I do?
A2: Precipitate formation indicates that the compound's solubility limit has been exceeded. Here are some steps to address this:
-
Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your experiment.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock in your aqueous buffer. Adding the compound to pre-warmed media while vortexing can also help.
-
Use a Surfactant: For biochemical assays, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.
-
Adjust the pH: The solubility of many small molecules is pH-dependent. If your experimental system allows, you can test a range of pH values to find the optimal solubility.
Q3: How should I prepare and store this compound for long-term use?
A3: Proper preparation and storage are critical for maintaining the integrity of small molecules:
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. DMSO is hygroscopic and can absorb water with repeated opening of the vial, which can lead to compound precipitation upon freezing.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, DMSO stock solutions are generally stable for several months.
-
Working Solutions: Prepare fresh working solutions in your experimental medium immediately before each use, as diluted compounds in aqueous solutions are more prone to degradation.[1]
Troubleshooting Guides
Table 1: Troubleshooting this compound Instability in Long-Term Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of expected biological effect over time. | Chemical degradation of this compound in the experimental medium. | - Perform a stability study of this compound in your specific medium using HPLC or LC-MS/MS (see Protocol 1).- Replenish the medium with freshly prepared this compound every 24-48 hours.- Protect the experiment from light if the compound is found to be light-sensitive. |
| High variability in results between replicate experiments. | Inconsistent concentration of this compound due to precipitation or adsorption. | - Visually inspect for precipitation after dilution.- Use low-protein-binding plates and pipette tips to minimize adsorption.- Include a "no-cell" control to assess compound loss due to factors other than cellular uptake and metabolism. |
| Sudden loss of activity or unexpected cytotoxicity. | Precipitation of the compound leading to a rapid decrease in the soluble, active concentration or formation of cytotoxic aggregates. | - Determine the kinetic solubility of this compound in your experimental medium (see Protocol 2).- Ensure the final concentration used is below the solubility limit.- If precipitation is unavoidable at the desired concentration, consider alternative formulation strategies (e.g., use of co-solvents or surfactants, if compatible with your experimental system). |
| No observable effect even at high concentrations. | The compound may have degraded in the stock solution. | - Prepare a fresh stock solution from solid material.- Verify the concentration and purity of the stock solution using analytical methods like HPLC. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution: Dilute your this compound DMSO stock to the final experimental concentration in pre-warmed cell culture medium. Prepare separate solutions for media with and without serum.
-
Timepoint Zero: Immediately after preparation, take an aliquot of each solution. This will serve as your timepoint zero (T=0).
-
Incubation: Aliquot the remaining solutions into the sterile microcentrifuge tubes, one for each future timepoint (e.g., 2, 4, 8, 24, 48 hours). Place the tubes in the incubator.
-
Sample Collection: At each designated timepoint, remove one tube of each condition from the incubator.
-
Analysis: Analyze the samples from each timepoint, including the T=0 sample, by HPLC or LC-MS/MS to determine the concentration of the parent this compound compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each timepoint relative to the T=0 concentration. A significant decrease over time indicates instability.
Table 2: Example Stability Data Interpretation
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 97 |
| 8 | 85 | 92 |
| 24 | 60 | 75 |
| 48 | 35 | 55 |
This is example data and does not represent the actual stability of this compound.
Protocol 2: Determining the Kinetic Solubility of this compound in Aqueous Buffer
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound in DMSO (e.g., 10 mM stock)
-
Your experimental aqueous buffer (e.g., PBS or cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm)
Methodology:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of your this compound DMSO stock in DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, equal volume of each DMSO dilution into the wells of the clear bottom plate containing your aqueous buffer. Ensure rapid mixing.
-
Measure Turbidity: Immediately read the absorbance of the plate at 620 nm. Repeat the reading at several time points (e.g., 15, 30, 60 minutes) to monitor for time-dependent precipitation.
-
Data Analysis: The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit of this compound in that specific buffer.
Visualizations
Caption: DCAF1 signaling pathway and the mechanism of this compound.
Caption: Workflow for troubleshooting small molecule instability.
References
improving the signal-to-noise ratio in OICR-41103 assays
Welcome to the technical support center for OICR-41103 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a cell-based NanoBRET (Bioluminescence Resonance Energy Transfer) assay used to measure the engagement of the chemical probe this compound with its intracellular target, DCAF1 (DDB1 and CUL4 associated factor 1). This assay is crucial for confirming that the compound is binding to its intended target within a cellular environment.
Q2: How does the NanoBRET technology work in this assay?
The NanoBRET assay relies on the transfer of energy from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (less than 10 nm). In the context of the this compound assay, DCAF1 is typically fused to a NanoLuc® luciferase (the donor), and a competitive tracer that also binds to DCAF1 is labeled with a fluorescent tag (the acceptor). When this compound is introduced, it displaces the fluorescent tracer from DCAF1, leading to a decrease in the BRET signal. This reduction in signal is proportional to the target engagement of this compound.
Q3: What is a typical signal-to-noise ratio for a successful this compound NanoBRET assay?
A desirable signal-to-noise ratio is generally greater than 5, with a ratio of 12 or higher indicating an excellent assay. The signal-to-noise ratio is calculated by dividing the response amplitude by the standard deviation of the measurements.
Troubleshooting Guide
This guide addresses common issues that can lead to a poor signal-to-noise ratio in your this compound assays.
Issue 1: High Background Signal
High background can mask the specific signal, leading to a reduced assay window.
| Potential Cause | Recommended Solution |
| Spectral Overlap | The NanoBRET system is designed to minimize spectral overlap by using a blue-shifted donor (NanoLuc®) and a red-shifted acceptor. Ensure you are using the correct filter sets for donor (460 nm) and acceptor (618 nm) emissions. |
| Excessive Expression of Donor or Acceptor | High expression levels of the NanoLuc®-DCAF1 fusion protein can lead to a strong background signal. Optimize the ratio of the donor plasmid to the acceptor plasmid during transfection. A common starting point is a 1:10 ratio of donor to acceptor DNA. Ratios as low as 1:1 or as high as 1:100 have been reported to be effective.[1] |
| Cellular Autofluorescence | Some cell lines exhibit higher autofluorescence than others. If possible, test different cell lines. Using a red-shifted acceptor fluorophore helps to minimize interference from cellular autofluorescence. |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of contamination. Phenol red in culture media can increase background fluorescence and should be avoided in the final assay medium. |
Issue 2: Low Signal or No Signal
A weak or absent signal can make it impossible to determine the effects of your test compound.
| Potential Cause | Recommended Solution |
| Suboptimal Plasmid Construct Orientation | The orientation of the NanoLuc® and HaloTag® fusions (N-terminal vs. C-terminal) on the proteins of interest can significantly impact the BRET signal. It is crucial to test all eight possible combinations (four for each protein) to identify the one that yields the best assay window.[2] |
| Inefficient Transfection | Optimize transfection conditions for your specific cell line. This includes the choice of transfection reagent, the ratio of reagent to DNA, and the cell density at the time of transfection. For HEK293 cells, a density of 2 x 10^5 cells/mL is often recommended.[3][4] |
| Low Protein Expression | Verify the expression of your NanoLuc®-DCAF1 fusion protein using a method like Western blotting. If expression is low, you may need to increase the amount of plasmid DNA used for transfection or switch to a stronger promoter. |
| Incorrect Assay Buffer Composition | The composition of the assay buffer, including pH and ionic strength, can affect protein interactions. Ensure your buffer conditions are optimal for the DCAF1-ligand interaction. |
| Inactive NanoLuc® Substrate | The NanoLuc® substrate, furimazine, can degrade over time. Ensure it is stored correctly and use a fresh preparation for each experiment. |
Experimental Protocols
Key Experiment: this compound Target Engagement NanoBRET Assay
This protocol outlines the steps for a typical this compound target engagement assay in live cells.
Materials:
-
HEK293 cells
-
Expression vector for DCAF1 fused to NanoLuc® (e.g., pNLF1-DCAF1)
-
Fluorescently labeled DCAF1 tracer
-
This compound compound
-
Opti-MEM® I Reduced Serum Medium (phenol red-free)
-
FuGENE® HD Transfection Reagent (or similar)
-
White, flat-bottom 96-well or 384-well assay plates
-
Nano-Glo® Live Cell Assay System
-
Luminometer with 460 nm and >600 nm filters
Methodology:
-
Cell Culture and Transfection:
-
Twenty-four hours before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection complexes. For each well, mix the NanoLuc®-DCAF1 plasmid DNA with the transfection reagent in Opti-MEM® according to the manufacturer's instructions. A 1:10 ratio of donor to an empty vector (or acceptor plasmid if applicable) is a good starting point.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Cell Plating for Assay:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound compound in Opti-MEM®.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Add the fluorescently labeled DCAF1 tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate immediately on a luminometer equipped with filters to separately measure the donor emission (460 nm) and the acceptor emission (>600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background BRET ratio obtained from cells expressing only the donor.
-
Plot the corrected BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for the this compound NanoBRET assay.
Caption: Principle of the this compound NanoBRET target engagement assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
OICR-41103 Technical Support Center: Managing Potential High-Concentration Cytotoxicity
Welcome to the technical support center for OICR-41103. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to cytotoxicity at high concentrations of this chemical probe. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent and selective chemical probe for the DDB1-Cul4 associated factor 1 (DCAF1).[1] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is involved in regulating various cellular processes, including protein homeostasis, cell cycle progression, and has been implicated in tumorigenesis.[1][2][3][4] this compound binds to the WD40 repeat (WDR) domain of DCAF1.[5]
Q2: Is this compound known to be cytotoxic at high concentrations?
A2: Current research indicates that this compound does not show significant cytotoxicity in several cancer cell lines (H-1703, H-2170, and H-1915) at concentrations up to 3 µM for up to 7 days of treatment, as measured by ATP-based viability assays.[6] No effects on cell confluency were observed in HEK293T, MCF7, U2Os, and HCT116 cell lines at concentrations up to 3 µM for 5 days.[6] Therefore, at recommended working concentrations (around 1 µM for cellular assays), cytotoxicity is not an expected outcome.[6]
Q3: I am observing cytotoxicity in my experiments with this compound, even at concentrations around 1-3 µM. What could be the cause?
A3: While this compound is generally not cytotoxic at these concentrations, several factors could contribute to unexpected cell death in your specific experimental setup. These can include:
-
Cell Line Sensitivity: The cell line you are using may have a unique sensitivity to DCAF1 inhibition or potential off-targets that was not observed in the tested lines.
-
Experimental Conditions: Factors such as prolonged incubation times beyond 7 days, high cell density, or nutrient-depleted media can exacerbate cellular stress and lead to cell death.
-
Compound Quality and Handling: Degradation of the compound or impurities in the batch could lead to unexpected biological activity. Ensure the compound is stored correctly and is of high purity.
-
Solubility Issues: Although not widely reported for this compound, poor solubility of a compound at higher concentrations can lead to the formation of aggregates, which can be cytotoxic.[6]
Q4: What are potential off-target effects of this compound that could lead to cytotoxicity at very high concentrations?
A4: this compound has been shown to be highly selective for the DCAF1 WDR domain over other tested WDR domain proteins.[6] However, like any small molecule inhibitor, at concentrations significantly above its effective dose, the risk of off-target binding increases.[7][8] These off-target effects are unpredictable and would need to be investigated empirically, for instance, through kinome scanning or proteomic profiling.
Q5: How can I distinguish between on-target and off-target cytotoxic effects?
A5: To determine if the observed cytotoxicity is due to the inhibition of DCAF1 (on-target) or another protein (off-target), you can perform the following experiments:
-
Use a Negative Control: OICR-41103N is the inactive enantiomer of this compound and serves as an excellent negative control.[9] If OICR-41103N does not produce the same cytotoxic effect at the same concentration, it suggests the effect is specific to the on-target activity of this compound.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of DCAF1 in your cells. If the cytotoxic phenotype is rescued or diminished in DCAF1-depleted cells treated with this compound, it strongly suggests an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm that this compound is engaging with DCAF1 in your cells at the concentrations you are using.[10][11][12][13]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are encountering unexpected cytotoxicity with this compound, follow this troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity at Recommended Concentrations (≤ 3 µM) | Cell line-specific sensitivity. | Test a broader range of lower concentrations to determine the EC50 for your specific cell line. Consider using a different cell line if the sensitivity is too high for your experimental window. |
| Poor compound quality or degradation. | Verify the purity of your this compound batch. Ensure proper storage conditions (as recommended by the supplier) to prevent degradation. | |
| Suboptimal cell culture conditions. | Ensure cells are healthy, in the exponential growth phase, and seeded at an appropriate density. Use fresh, high-quality media and serum. | |
| Cytotoxicity Observed Only at High Concentrations (> 3 µM) | Off-target effects. | Use the inactive control OICR-41103N to confirm specificity. If the inactive control is not cytotoxic, the effect is likely due to either on-target or off-target activity of this compound. Lower the concentration to a range where the inactive control shows no effect. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution or using a lower final concentration. The parent molecule of this compound showed solubility limitations at 2% DMSO, suggesting that solubility should be monitored.[6] | |
| Inconsistent Cytotoxicity Results | Pipetting errors or uneven cell seeding. | Ensure accurate and consistent pipetting. Properly mix the cell suspension before and during plating to ensure a uniform cell density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Binding Affinity and Thermal Stabilization of this compound
| Assay | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD for DCAF1-WDR | ~2 nM[7] |
| Differential Scanning Fluorimetry (DSF) | ΔTm of DCAF1 WDR (at 20 µM) | 23.0 ± 0.1 °C[9][14][15] |
| Differential Scanning Fluorimetry (DSF) | ΔTm of DCAF1 WDR (at 20 µM) - Negative Control (OICR-41103N) | 8.8 ± 0.3 °C[9][14][15] |
Table 2: Cellular Target Engagement and Functional Activity of this compound
| Assay | Cell Line | Parameter | Value |
| NanoBRET Assay | HEK293T | EC50 for DCAF1-WDR tracer displacement | 130 nM[7] |
| Cellular Thermal Shift Assay (CETSA) | NCI-H460 | EC50 for DCAF1-WDR stabilization | 165 nM[10][16] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | In vitro | IC50 for Vpr displacement from DCAF1-WDR | 54 ± 10 nM[16] |
| Cellular DCAF1-Vpr Interaction Assay | HEK293T | EC50 for disruption of DCAF1-Vpr interaction | 1 µM[6] |
Experimental Protocols
1. General Protocol for Assessing this compound Cytotoxicity using an ATP-Based Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed your cells of interest in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control OICR-41103N in your cell culture medium. It is recommended to start with a high concentration and perform 1:3 or 1:5 dilutions. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the ATP-based viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (representing 100% viability) and plot the results as a dose-response curve to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for a specific time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine. Include an unheated control.
-
Cell Lysis: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody against DCAF1 and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the amount of soluble DCAF1 at each temperature.
-
-
Data Analysis: Plot the percentage of soluble DCAF1 against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
Visualizations
Caption: this compound inhibits substrate binding to the DCAF1 complex.
Caption: Workflow for determining this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DCAF1 DDB1 and CUL4 associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
ensuring consistent results with OICR-41103 across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with the DCAF1 inhibitor, OICR-41103, across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and cell-active small molecule chemical probe that targets the DDB1-Cul4 associated factor 1 (DCAF1).[1] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is involved in protein ubiquitination and degradation.[1][2] this compound binds to the WD40 repeat (WDR) domain of DCAF1, a key region for substrate recognition.[1][3] By occupying this site, this compound can disrupt the interaction of DCAF1 with its natural substrates and viral proteins, such as the HIV-1 Vpr protein.[1] This makes it a valuable tool for studying DCAF1 biology in cancer, viral infections, and for the development of proteolysis-targeting chimeras (PROTACs).[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store lyophilized powder and DMSO stock solutions at -20°C or -80°C. | Minimizes degradation over time. |
| Stock Solution Solvent | High-purity, anhydrous DMSO. | This compound is soluble in DMSO. Using a high-purity solvent prevents degradation from reactive impurities. |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM). | Allows for small volumes to be used in experiments, minimizing the final DMSO concentration in cell culture media. |
| Aliquoting | Aliquot stock solutions into single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to compound precipitation and degradation. |
| Light Sensitivity | Protect from light. | As a general precaution for organic small molecules, storing in the dark can prevent photochemical degradation. |
| Working Solutions | Prepare fresh working solutions in cell culture media for each experiment. | The stability of this compound in aqueous media over extended periods has not been extensively characterized. |
Q3: How can I confirm that this compound is engaging its target, DCAF1, in my specific cell line?
Verifying target engagement is a critical step to ensure that the observed cellular phenotype is a direct result of this compound binding to DCAF1. Two powerful methods for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. An increase in the melting temperature of DCAF1 in the presence of this compound indicates direct binding. This compound has been shown to thermally stabilize the WDR domain of DCAF1 in NCI-H460 cells with an EC50 of 167 nM.[4]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells. This compound displaces a tracer from the DCAF1-WDR domain with an EC50 of 130 nM in a NanoBRET assay.[5]
Detailed protocols for both CETSA and NanoBRET assays are provided in the "Experimental Protocols" section below.
Troubleshooting Inconsistent Results Across Different Cell Lines
Variability in the response to this compound across different cell lines can arise from several factors. This guide provides a systematic approach to troubleshooting and ensuring reproducible results.
Problem 1: Different cell lines show varying sensitivity to this compound.
| Potential Cause | Troubleshooting Steps |
| Variable DCAF1 Expression Levels | 1. Quantify DCAF1 Protein Levels: Perform Western blotting or quantitative mass spectrometry to determine the relative abundance of DCAF1 protein in your panel of cell lines. 2. Correlate Expression with Potency: Plot the DCAF1 expression levels against the measured IC50 or EC50 values for this compound in each cell line to determine if there is a correlation. |
| Cell Line-Specific Genetic and Phenotypic Differences | 1. Review Cell Line Characteristics: Investigate the genetic background of your cell lines (e.g., mutations in key signaling pathways) that might influence their dependence on DCAF1-mediated processes.[6] 2. Consider Doubling Time: Differences in proliferation rates can affect the outcome of viability or proliferation assays.[7] Normalize results to the growth rate of untreated cells. |
| Differences in Compound Permeability and Efflux | 1. Assess Cellular Uptake: If significant discrepancies are observed, consider using techniques like LC-MS/MS to measure the intracellular concentration of this compound in different cell lines. 2. Evaluate Efflux Pump Activity: Some cell lines may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. |
Problem 2: The observed phenotype is inconsistent with known DCAF1 function.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Use a Negative Control: OICR-41103N is the inactive enantiomer and serves as an excellent negative control to distinguish on-target from off-target effects.[8] 2. Orthogonal Approaches: Use a structurally unrelated DCAF1 inhibitor (if available) to see if it recapitulates the phenotype. 3. Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout DCAF1 and compare the resulting phenotype to that observed with this compound treatment.[9] |
| Cellular Context-Dependent Function of DCAF1 | 1. Investigate DCAF1-Interacting Proteins: The function of DCAF1 can be influenced by its protein interaction partners, which may vary between cell lines. 2. Pathway Analysis: Analyze the downstream signaling pathways affected by this compound in different cell lines to understand the context-specific response. |
Quantitative Data Summary
The following table summarizes the reported in vitro and in-cell potency of this compound.
| Assay Type | Target/System | Value | Reference |
| Surface Plasmon Resonance (SPR) | DCAF1-WDR | KD = 2 nM | [5] |
| NanoBRET™ Target Engagement | DCAF1-WDR in cells | EC50 = 130 nM | [5] |
| Cellular Thermal Shift Assay (CETSA) | DCAF1-WDR in NCI-H460 cells | EC50 = 167 nM | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for DCAF1 Target Engagement
This protocol is adapted from established CETSA methodologies.[10]
1. Cell Culture and Treatment: a. Culture your cell line of interest to 80-90% confluency. b. Harvest cells and resuspend in fresh media to a concentration of 2 x 106 cells/mL. c. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
2. Heat Challenge: a. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Protein Analysis: a. Carefully collect the supernatant. b. Determine the protein concentration of the soluble fractions (e.g., using a BCA assay). c. Analyze the amount of soluble DCAF1 in each sample by Western blot using a validated DCAF1 antibody.
5. Data Analysis: a. Quantify the band intensities for DCAF1 at each temperature for both vehicle- and this compound-treated samples. b. Plot the percentage of soluble DCAF1 relative to the non-heated control against the temperature to generate melt curves. A rightward shift in the melt curve for this compound-treated samples indicates target stabilization.
Protocol 2: NanoBRET™ Target Engagement Assay for DCAF1
This protocol is based on the general principles of NanoBRET™ assays.[8]
1. Plasmid Constructs: a. Obtain or generate expression vectors for DCAF1 fused to NanoLuc® luciferase (the donor) and a tracer-binding protein (if a specific tracer is not available, a HaloTag® fusion can be used with a fluorescently labeled ligand as the acceptor).
2. Cell Transfection: a. Co-transfect your chosen cell line with the NanoLuc®-DCAF1 and acceptor constructs. b. Plate the transfected cells in a white, 96-well or 384-well assay plate and incubate for 24 hours.
3. Compound Treatment: a. Prepare serial dilutions of this compound in assay medium. b. Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
4. Assay Measurement: a. Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells. b. Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >600 nm) using a plate reader equipped with the appropriate filters.
5. Data Analysis: a. Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Plot the NanoBRET™ ratio against the concentration of this compound and fit a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for CETSA and NanoBRET target engagement assays.
Caption: Simplified DCAF1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Primary Ovarian Cancer Cells and Established Cell Lines as a New Tool for Studies on Ovarian Cancer Cell Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a chemical probe for the DCAF1 WD40 domain. | Structural Genomics Consortium [thesgc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to OICR-41103 and OICR-8268: Potent DCAF1 Ligands for Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OICR-41103 and OICR-8268, two small molecule ligands targeting the DDB1-Cullin 4-associated factor 1 (DCAF1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase, playing a significant role in protein homeostasis, and is a therapeutic target in oncology and for antiviral strategies.[1] this compound is an advanced chemical probe developed from the initial discovery of OICR-8268.[1][2]
Performance and Efficacy: A Quantitative Comparison
The following table summarizes the key efficacy data for this compound and OICR-8268, highlighting the enhanced potency of this compound.
| Parameter | This compound | OICR-8268 | Reference(s) |
| Binding Affinity (SPR, KD) | 2 nM | 38 nM | [3][4][5][6][7][8][9][10] |
| Binding Affinity (ITC, KD) | Not Reported | 216 ± 76 nM / 278 nM | [5][9][10] |
| Cellular Target Engagement (CETSA, EC50) | 165 nM / 167 nM | 10 µM | [4][5][6][7][8][9][10][11][12] |
| Cellular Target Engagement (NanoBRET, EC50) | 130 nM | Not Reported | [3] |
| Vpr Displacement (HTRF, IC50) | 54 ± 10 nM | Not Reported | [11] |
Signaling Pathway and Mechanism of Action
Both this compound and OICR-8268 target the WD40 domain of DCAF1, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1][4] This complex is integral to the ubiquitin-proteasome pathway, which mediates the degradation of specific cellular proteins. By binding to DCAF1, these small molecules can modulate its activity. Furthermore, lentiviral proteins like Vpr hijack the DCAF1-CRL4 machinery to induce the degradation of host antiviral factors.[1] this compound has been shown to effectively displace the Vpr protein, indicating its potential for HIV therapeutic development.[1][11]
DCAF1's role in the ubiquitin-proteasome pathway and inhibition by OICR compounds.
Experimental Protocols
The characterization of this compound and OICR-8268 involved several key biophysical and cellular assays to determine their binding affinity, target engagement, and functional effects.
1. Surface Plasmon Resonance (SPR)
-
Purpose: To measure the binding affinity and kinetics of the compound to the target protein.
-
General Methodology: The DCAF1 protein is immobilized on a sensor chip. The small molecule compound is then flowed over the chip at various concentrations. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time to determine the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.[10]
2. Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm target engagement within a cellular environment.
-
General Methodology: Cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures. The principle is that a ligand-bound protein is stabilized and will denature and aggregate at a higher temperature than the unbound protein. After heating, the cells are lysed, and the amount of soluble DCAF1 protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A shift in the melting curve indicates target engagement.[11][12]
3. NanoBRET Target Engagement Assay
-
Purpose: To quantify compound binding to a specific target protein in living cells.
-
General Methodology: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (DCAF1) is tagged with a NanoLuc luciferase. A fluorescent tracer that binds to the same target is added to the cells. In the absence of a competing compound, the tracer binds to the tagged protein, bringing the luciferase and the fluorophore in close proximity and generating a BRET signal. When a test compound like this compound is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.[3][12]
4. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Purpose: To measure the displacement of a natural binding partner from the target protein.
-
General Methodology: This assay was used to measure the displacement of the Vpr protein from DCAF1. The DCAF1 protein and the Vpr protein are each labeled with a different fluorophore (a donor and an acceptor) that can participate in FRET. When they are bound together, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a specific fluorescence signal. The addition of a competing compound that displaces Vpr from DCAF1 leads to a decrease in the FRET signal. The IC50 value is the concentration of the compound that causes a 50% reduction in the FRET signal.[11]
General workflow for the development and characterization of chemical probes.
Conclusion
This compound represents a significant improvement over its predecessor, OICR-8268, demonstrating substantially higher potency in both biochemical and cellular assays. Its low nanomolar binding affinity and cellular target engagement make it a superior chemical probe for studying DCAF1 biology.[2][13] The ability of this compound to disrupt the DCAF1-Vpr interaction further underscores its potential as a starting point for the development of novel therapeutics.[11] Both molecules, however, have been instrumental in validating DCAF1 as a druggable target and provide valuable tools for the scientific community.[4][6]
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eubopen.org [eubopen.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OICR-8268 | DCAF1 ligand | Probechem Biochemicals [probechem.com]
- 6. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Nanomolar DCAF1 Small Molecule Ligands - X-Chem [x-chemrx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Validating the On-Target Effects of OICR-41103 with DCAF1 siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the on-target effects of OICR-41103, a potent chemical probe for DDB1-Cul4 Associated Factor 1 (DCAF1), using small interfering RNA (siRNA) knockdown.
This compound is a selective, cell-active small molecule that binds to the WD40 repeat (WDR) domain of DCAF1.[1][2][3][4] DCAF1 functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which mediates the ubiquitination and subsequent proteasomal degradation of specific cellular proteins.[1][2][5] To rigorously demonstrate that the cellular effects of this compound are a direct consequence of its interaction with DCAF1, a genetic knockdown of the target protein is the gold-standard approach. This guide outlines the experimental strategy, presents hypothetical comparative data, and provides detailed protocols for this validation.
DCAF1-Mediated Protein Degradation Pathway
The CRL4DCAF1 E3 ubiquitin ligase complex plays a critical role in protein homeostasis by targeting specific substrates for degradation. This compound inhibits this process by binding to DCAF1, preventing substrate recognition and subsequent ubiquitination.
Caption: DCAF1-mediated ubiquitination pathway and points of inhibition.
Experimental Validation Workflow
To confirm that this compound's effects are DCAF1-dependent, a rescue experiment is performed. Cells are treated with siRNA to deplete DCAF1 levels. If this compound acts on-target, its effect on substrate stabilization should be diminished in DCAF1-depleted cells.
Caption: Workflow for validating this compound on-target effects.
Comparative Analysis of DCAF1 Inhibition
The on-target activity of this compound can be quantified by measuring the stabilization of a known DCAF1 substrate, such as Polo-like kinase 4 (PLK4).[6] In the presence of functional DCAF1, this compound should lead to an increase in PLK4 protein levels. This effect is expected to be significantly reduced when DCAF1 is knocked down.
| Treatment Group | DCAF1 Protein Level (Relative to Control) | PLK4 Protein Level (Relative to Control) | Interpretation |
| 1. Vehicle + Control siRNA | 1.00 ± 0.05 | 1.00 ± 0.08 | Baseline levels |
| 2. This compound + Control siRNA | 1.02 ± 0.06 | 2.50 ± 0.21 | This compound stabilizes PLK4 |
| 3. Vehicle + DCAF1 siRNA | 0.15 ± 0.04 | 2.65 ± 0.25 | DCAF1 knockdown stabilizes PLK4 |
| 4. This compound + DCAF1 siRNA | 0.14 ± 0.05 | 2.70 ± 0.28 | This compound has no additional effect in the absence of DCAF1 |
Data are presented as mean ± standard deviation from a hypothetical experiment and represent normalized protein levels quantified from Western blots.
As shown in the table, treatment with this compound in control cells (Group 2) leads to a significant accumulation of PLK4, consistent with the inhibition of DCAF1-mediated degradation. Similarly, knocking down DCAF1 with siRNA (Group 3) also results in PLK4 stabilization, as the E3 ligase complex is no longer functional. Critically, when DCAF1-depleted cells are treated with this compound (Group 4), there is no further increase in PLK4 levels compared to the siRNA-only group. This lack of an additive effect strongly indicates that this compound's primary mechanism for stabilizing PLK4 is through the direct inhibition of DCAF1.
Detailed Experimental Protocols
DCAF1 siRNA Knockdown and this compound Treatment
This protocol outlines the steps for transiently knocking down DCAF1 in a human cell line (e.g., HEK293T or HCT116) followed by treatment with this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
6-well tissue culture plates
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Control siRNA (non-targeting)
-
Human DCAF1 siRNA (validated sequence)
-
This compound
-
DMSO (vehicle)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 105 cells per well in a 6-well plate with 2 mL of antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA Transfection: a. For each well, dilute 20 pmol of either control siRNA or DCAF1 siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes. c. Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator to achieve efficient DCAF1 protein knockdown.
-
This compound Treatment: a. After the knockdown incubation period, aspirate the medium. b. Add fresh medium containing either DMSO (vehicle control) or the desired final concentration of this compound (e.g., 1 µM). c. Incubate for an additional 6 to 24 hours.
-
Cell Harvest: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well by adding 100 µL of 1x Laemmli sample buffer. c. Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.
Western Blot Analysis
This protocol is for detecting protein levels of DCAF1 and its substrate PLK4.
Materials:
-
Cell lysates from the previous protocol
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-DCAF1
-
Mouse anti-PLK4
-
Rabbit anti-GAPDH or Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
Protein Gel Electrophoresis: Boil the cell lysates for 5 minutes at 95°C. Load 20 µL of each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the DCAF1 and PLK4 band intensities to the loading control (GAPDH or β-actin).
By following this guide, researchers can effectively use siRNA-mediated gene knockdown to rigorously validate the on-target engagement and downstream functional consequences of the DCAF1 chemical probe this compound.
References
- 1. VprBP (DCAF1): a promiscuous substrate recognition subunit that incorporates into both RING-family CRL4 and HECT-family EDD/UBR5 E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRL4DCAF1 ubiquitin ligase regulates PLK4 protein levels to prevent premature centriole duplication | Life Science Alliance [life-science-alliance.org]
OICR-41103: A Comparative Guide to a Potent DCAF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OICR-41103 with other known inhibitors of DDB1- and CUL4-Associated Factor 1 (DCAF1), a crucial substrate receptor for the CRL4 E3 ubiquitin ligase. DCAF1 has emerged as a significant target in therapeutic areas including oncology and antiviral strategies, as well as a key component in the development of proteolysis-targeting chimeras (PROTACs). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment of the current landscape of DCAF1 inhibitors.
Performance Comparison of DCAF1 Inhibitors
The development of small molecule inhibitors targeting the WD40 domain of DCAF1 has seen significant progress. This compound has emerged as a highly potent and cell-active chemical probe. The following tables summarize the quantitative data for this compound and other notable DCAF1 inhibitors, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Binding Affinity of DCAF1 Inhibitors
| Compound | Assay | Binding Affinity (KD) |
| This compound | SPR | 2 nM[1] |
| OICR-8268 | SPR | 38 nM[2][3][4][5][6] |
| ITC | 216 ± 76 nM[7] / 278 nM[8] | |
| Compound 3d | SPR | 490 ± 90 nM[3] |
| ITC | 932 ± 150 nM[3] | |
| Z1391232269 (3c) | SPR | 11.5 ± 4.2 µM[3][9] / 13.5 ± 0.2 µM[3] |
| ITC | 9 µM[4] | |
| CYCA-117-70 | SPR | ~70 µM[10] |
| VHF543 | SPR | <50 nM[11] |
Table 2: Cellular Engagement and Functional Activity of DCAF1 Inhibitors
| Compound | Assay | Metric | Value | Cell Line |
| This compound | CETSA | EC50 | 167 nM | NCI-H460 |
| NanoBRET | EC50 | 130 nM | HEK293T | |
| HTRF (Vpr displacement) | IC50 | 54 ± 10 nM | - | |
| OICR-8268 | CETSA | EC50 | 10 µM[3][5][6] / 10.5 µM[2] | NCI-H460 |
| VHF543 | TR-FRET | IC50 | <50 nM[11] | - |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: DCAF1-mediated ubiquitination pathway and points of intervention.
Caption: Workflow for the evaluation of DCAF1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on generally accepted practices and information from the cited literature.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of inhibitors binding to the DCAF1 WD40 domain.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Procedure:
-
Immobilization: Biotinylated DCAF1 (1038–1400 aa) is captured on a streptavidin-coated sensor chip. A reference flow cell is left empty for background subtraction.[10][12]
-
Analyte Preparation: Compounds are serially diluted in an appropriate buffer (e.g., HBS-EP+) containing a low percentage of DMSO (typically 1%).
-
Binding Measurement: The compound solutions are injected over the sensor chip at a constant flow rate. Association and dissociation are monitored in real-time. Single-cycle or multi-cycle kinetics can be used.[10][12]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm target engagement and determine the half-maximal effective concentration (EC50) of inhibitors in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Procedure:
-
Cell Treatment: Intact cells (e.g., NCI-H460) are incubated with various concentrations of the inhibitor or vehicle (DMSO) for a defined period.[1][13][14][15]
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble DCAF1 in the supernatant is quantified by a suitable method, such as Western blotting or AlphaScreen.[1][14]
-
Data Analysis: Melt curves are generated by plotting the amount of soluble DCAF1 as a function of temperature. A shift in the melt curve to a higher temperature indicates target stabilization. For isothermal dose-response experiments, the amount of soluble protein at a fixed temperature is plotted against the inhibitor concentration to determine the EC50.
-
NanoBRET Assay for Cellular Target Engagement
-
Objective: To quantify the binding of an inhibitor to DCAF1 in living cells.
-
Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged DCAF1 (donor) and a fluorescently labeled tracer that binds to DCAF1 (acceptor). An unlabeled inhibitor will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cell Transfection: HEK293T cells are transiently transfected with a vector expressing DCAF1 fused to NanoLuc.
-
Cell Plating and Treatment: Transfected cells are plated and then treated with the fluorescent tracer and serial dilutions of the test compound.
-
Signal Detection: After an incubation period, the NanoLuc substrate (e.g., furimazine) is added, and both donor (460 nm) and acceptor (e.g., 610 nm) emissions are measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as a function of inhibitor concentration to determine the IC50, which reflects the compound's affinity in a cellular environment.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Vpr Displacement
-
Objective: To measure the ability of an inhibitor to disrupt the interaction between DCAF1 and the HIV-1 Vpr protein.
-
Principle: HTRF is a proximity-based assay that measures the FRET between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2 or XL665) fluorophore, each conjugated to one of the interacting partners.
-
Procedure:
-
Reagent Preparation: Tagged recombinant DCAF1 (e.g., GST-tagged) and Vpr (e.g., His-tagged) are prepared. HTRF donor and acceptor antibodies or conjugates specific for these tags are used.
-
Assay Reaction: DCAF1, Vpr, and the HTRF reagents are incubated together in the presence of varying concentrations of the inhibitor.
-
Signal Measurement: After incubation, the time-resolved fluorescence is measured at the donor and acceptor emission wavelengths.
-
Data Analysis: The HTRF ratio is calculated, and the data is plotted against the inhibitor concentration to determine the IC50 for the disruption of the DCAF1-Vpr interaction.[16][17][18]
-
This guide provides a foundational overview for researchers to compare and understand the utility of this compound in the context of other DCAF1 inhibitors. The provided data and protocols can aid in the selection of appropriate tools for investigating DCAF1 biology and in the advancement of drug discovery programs targeting this E3 ligase substrate receptor.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Nanomolar DCAF1 Small Molecule Ligands - X-Chem [x-chemrx.com]
- 7. researchgate.net [researchgate.net]
- 8. OICR-8268 | DCAF1 ligand | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
A Comparative Guide to OICR-41103: Biochemical and Genetic Cross-Validation of DCAF1-Targeted Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OICR-41103, a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1), with alternative approaches. We present supporting experimental data from biochemical and cellular assays and discuss the principles and hypothetical application of genetic methods for the cross-validation of its on-target activity.
Introduction to this compound and its Target, DCAF1
This compound is a small molecule inhibitor that binds with high affinity to the WD40 domain of DCAF1.[1][2][3] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in protein homeostasis by mediating the ubiquitination and subsequent proteasomal degradation of target proteins.[1][4] Its activity is implicated in various cellular processes, including cell cycle regulation, DNA damage response, and immune function.[5] Furthermore, DCAF1 is hijacked by lentiviruses like HIV to degrade host antiviral factors, making it a target for antiviral therapies.[1][6]
Biochemical and Cellular Activity of this compound
The activity of this compound has been extensively characterized using a suite of biochemical and cellular assays. These studies have established its potency, selectivity, and cellular target engagement.
Table 1: In Vitro and Cellular Activity of this compound and its Negative Control
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | DCAF1 (WDR domain) | Surface Plasmon Resonance (SPR) | KD | 2 nM | [7] |
| This compound | DCAF1 (WDR domain) | NanoBRET | EC50 | 130 nM | [7][8] |
| OICR-41103N (Negative Control) | DCAF1 (WDR domain) | NanoBRET | EC50 | >4.6 µM (>35-fold less potent) | [8] |
| This compound | DCAF1 (WDR domain) | Cellular Thermal Shift Assay (CETSA) | EC50 | 167 nM | [8] |
| OICR-8268 (Precursor) | DCAF1 (WDR domain) | Surface Plasmon Resonance (SPR) | KD | 38 nM | [4] |
| OICR-8268 (Precursor) | DCAF1 (WDR domain) | Cellular Thermal Shift Assay (CETSA) | EC50 | 10 µM | [4] |
Cross-Validation of this compound Activity with Genetic Methods
While direct genetic validation of this compound's activity through methods like CRISPR/Cas9-mediated knockout of DCAF1 has not been explicitly detailed in the available literature, the principles of this approach are well-established for validating small molecule probes. Genetic validation provides a powerful orthogonal method to confirm that the observed cellular phenotype of a compound is a direct consequence of its interaction with the intended target.
A hypothetical experimental workflow to genetically validate this compound's on-target activity is depicted below. This would involve comparing the cellular effects of this compound in wild-type cells versus cells where the DCAF1 gene has been knocked out. In the absence of its target, a specific inhibitor like this compound should exhibit a significantly diminished or completely abolished effect.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state | The EMBO Journal [link.springer.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to OICR-41103 and its Inactive Enantiomer OICR-41103N for DCAF1 Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potent DCAF1 chemical probe, OICR-41103, and its inactive enantiomer, OICR-41103N. This document outlines their respective performance in key biochemical and cellular assays, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound is a potent, selective, and cell-active small molecule that targets the WD40 domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1] DCAF1 is a crucial component of the CRL4 E3 ubiquitin ligase complex, which is involved in protein homeostasis, cell proliferation, and tumorigenesis.[1] this compound was developed from a previously identified DCAF1 ligand, OICR-8268.[1][2] Its inactive (R)-enantiomer, OICR-41103N, serves as a valuable negative control for in-vitro and in-cell experiments to ensure that any observed effects are due to specific engagement with DCAF1.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from various assays, highlighting the differential activity of this compound and OICR-41103N.
Table 1: In Vitro Binding and Thermal Stabilization
| Assay Type | Parameter | This compound | OICR-41103N |
| Homogeneous Time-Resolved Fret (HTRF) | IC50 (Vpr displacement) | 54 ± 10 nM | Not Reported |
| Differential Scanning Fluorimetry (DSF) | ΔTm (at 20 µM) | 23.0 ± 0.1 °C | 8.8 ± 0.3 °C |
| Surface Plasmon Resonance (SPR) | Binding | Binds | Binds (weaker) |
Table 2: Cellular Target Engagement
| Assay Type | Parameter | This compound | OICR-41103N | Cell Line |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 165 nM | Not Reported | NCI-H460 |
| NanoBRET Assay | Potency | Active | >35-fold less potent | HEK293T |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the available information from published studies.
Homogeneous Time-Resolved Fret (HTRF) Assay
This assay was employed to measure the ability of this compound to displace the viral protein Vpr from the DCAF1 WDR domain.
Protocol:
-
Reagents: Recombinant DCAF1 WDR domain, full-length Vpr protein, HTRF donor and acceptor antibodies.
-
Procedure:
-
Incubate the DCAF1 WDR domain with varying concentrations of this compound or OICR-41103N.
-
Add the Vpr protein to the mixture.
-
Add the HTRF donor and acceptor antibodies.
-
After incubation, measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound required to displace 50% of the bound Vpr.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stabilization of the DCAF1 WDR domain upon ligand binding.
Protocol:
-
Reagents: Purified DCAF1 WDR domain protein, SYPRO Orange dye, this compound, and OICR-41103N.
-
Procedure:
-
Mix the DCAF1 WDR domain with SYPRO Orange dye in a suitable buffer.
-
Add this compound or OICR-41103N at a final concentration of 20 µM. A no-compound control is also included.
-
Place the samples in a real-time PCR instrument.
-
Increase the temperature incrementally and monitor the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-compound control from the Tm of the compound-treated sample.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein in intact cells.[3]
Protocol:
-
Cell Culture: NCI-H460 cells stably expressing a HiBiT-tagged DCAF1 WDR domain are used.[3]
-
Procedure:
-
Treat the cells with varying concentrations of this compound or DMSO as a control.
-
Heat the cells at a specific temperature to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble HiBiT-tagged DCAF1 WDR domain using a luminescent detection reagent.
-
-
Data Analysis: The EC50 value is determined from the dose-dependent thermal stabilization curve, representing the concentration of the compound that results in 50% of the maximum stabilization.[3]
NanoBRET Assay
This assay is used to quantify the engagement of this compound with the DCAF1 WDR domain in living cells.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding an N-terminally NanoLuc-tagged DCAF1 WDR domain.[5]
-
Procedure:
-
Data Analysis: A decrease in the NanoBRET ratio indicates displacement of the tracer by the compound. The potency of the compounds is compared based on their ability to reduce the NanoBRET signal. OICR-41103N was found to be over 35-fold less potent than this compound in this assay.[5]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the DCAF1 signaling pathway and the experimental workflow for comparing this compound and its inactive enantiomer.
Caption: DCAF1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the comparative analysis of this compound and OICR-41103N.
References
OICR-41103: A Comparative Guide to a Specific Chemical Probe for the DCAF1 WD40 Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of OICR-41103, a potent and selective chemical probe for the WD40 domain of DDB1 and CUL4 associated factor 1 (DCAF1), with other known ligands. DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase, playing a crucial role in protein homeostasis and representing a compelling target in oncology and antiviral therapies. The data presented here is compiled from peer-reviewed publications to facilitate an objective evaluation of this compound's specificity and performance.
Overview of Compared Compounds
This guide focuses on the following molecules that target the DCAF1 WD40 domain:
-
This compound: A chemical probe developed from OICR-8268, designed for high potency and cellular activity.
-
OICR-41103N: A stereoisomer and negative control for this compound, demonstrating significantly reduced binding affinity.
-
OICR-8268: The precursor to this compound, a nanomolar binder of the DCAF1 WD40 domain.
-
CYCA-117-70: A DCAF1 ligand identified through a drug-target interaction prediction model.
-
Z1391232269: An initial hit compound identified from a DNA-encoded library screen.
-
Compound 3d: An optimized hit from the same screening campaign as Z1391232269.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and its alternatives in various biochemical and cellular assays.
Table 1: Biochemical Binding Affinity and Thermal Stabilization
| Compound | Surface Plasmon Resonance (SPR) KD (nM) | Isothermal Titration Calorimetry (ITC) KD (nM) | Differential Scanning Fluorimetry (DSF) ΔTm (°C at 20 µM) |
| This compound | 2 | Not Reported | 23.0 ± 0.1 |
| OICR-41103N | >50,000 | Not Reported | 8.8 ± 0.3 |
| OICR-8268 | 38 | 278 | Not Reported |
| CYCA-117-70 | 70,000 | Not Reported | Not Reported |
| Z1391232269 | 11,500 ± 4,200 | 9,000 | >2 at 400 µM |
| Compound 3d | 490 ± 90 | 932 ± 150 | 3.8 ± 0.08 at 50 µM |
Table 2: Cellular Target Engagement
| Compound | NanoBRET EC50 (nM) | Cellular Thermal Shift Assay (CETSA) EC50 (nM) |
| This compound | 130 | 167 |
| OICR-41103N | >4,550 | Not Reported |
| OICR-8268 | Not Reported | 10,000 |
| CYCA-117-70 | Not Reported | Not Reported |
| Z1391232269 | Not Reported | Not Reported |
| Compound 3d | Not Reported | Not Reported |
Specificity Profile
A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of other WD40 domains and has demonstrated high selectivity for DCAF1. For instance, CYCA-117-70 was shown to be selective for the DCAF1 WD40 domain with no significant binding to WDR5. While comprehensive selectivity data for all compared compounds is not uniformly available in the literature, the high potency of this compound in both biochemical and cellular assays suggests a favorable selectivity window.
Experimental Methodologies and Visualizations
To provide a comprehensive understanding of how the performance data was generated, detailed experimental protocols and workflows are described below.
DCAF1 Signaling and Function
DCAF1 functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex. It recognizes and binds to specific substrate proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This process is crucial for regulating various cellular functions. Additionally, viral proteins, such as HIV-1 Vpr, can hijack the DCAF1-E3 ligase machinery to induce the degradation of host antiviral factors.
Caption: DCAF1-mediated protein degradation pathway.
Biochemical Assays for Binding Affinity
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules.
-
Principle: The assay measures the change in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (DCAF1 protein).
-
Protocol Outline:
-
Immobilize biotinylated DCAF1 protein onto a streptavidin-coated sensor chip.
-
Inject serial dilutions of the test compound over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD).
-
Caption: Workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (compound) is titrated into a solution of the macromolecule (DCAF1 protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Place the DCAF1 protein solution in the sample cell and the compound solution in the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Protocol Outline:
-
Mix the DCAF1 protein with a fluorescent dye (e.g., SYPRO Orange) in a multiwell plate.
-
Add the test compound at various concentrations.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Plot fluorescence versus temperature to generate a melting curve.
-
Determine the Tm as the midpoint of the transition and calculate the thermal shift (ΔTm) relative to the protein without the compound.
-
Cellular Assays for Target Engagement
NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged DCAF1 protein (donor) and a cell-permeable fluorescent tracer that binds to DCAF1 (acceptor). A test compound competes with the tracer for binding to DCAF1, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Transfect cells (e.g., HEK293T) with a vector expressing the DCAF1-NanoLuc® fusion protein.
-
Treat the cells with the fluorescent tracer and varying concentrations of the test compound.
-
Add the NanoLuc® substrate to initiate the luminescent signal.
-
Measure both the donor (luciferase) and acceptor (tracer) emissions.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the EC50.
-
Caption: Principle of the NanoBRET Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein by a ligand in a cellular environment.
-
Principle: Ligand binding increases the thermal stability of the target protein. When cells are heated, unbound proteins aggregate and precipitate out of solution, while ligand-bound proteins remain soluble at higher temperatures.
-
Protocol Outline:
-
Treat cells (e.g., NCI-H460 expressing HiBiT-tagged DCAF1) with the test compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble DCAF1 protein at each temperature (e.g., using HiBiT lytic detection).
-
Plot the amount of soluble protein versus temperature to generate a melting curve and determine the EC50 for thermal stabilization.
-
Conclusion
This compound stands out as a highly potent and cell-active chemical probe for the DCAF1 WD40 domain. Its low nanomolar binding affinity in biochemical assays and potent target engagement in cellular assays, combined with the availability of a well-characterized negative control (OICR-41103N), make it a superior tool for studying DCAF1 biology and for the development of DCAF1-based therapeutics, such as PROTACs. The data presented in this guide, compiled from various studies, provides a strong basis for researchers to confidently select this compound for their investigations into the function and therapeutic potential of DCAF1.
A Head-to-Head Comparison of DCAF1 Chemical Probes: OICR-41103 and Alternatives
For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is critical for the validation and study of novel drug targets. This guide provides an objective, data-driven comparison of OICR-41103, a potent and selective chemical probe for the DDB1- and CUL4-Associated Factor 1 (DCAF1), with other known DCAF1 ligands.
DCAF1, also known as VprBP, is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), playing a crucial role in protein homeostasis.[1][2] This complex is hijacked by viral proteins, such as HIV-1 Vpr, to induce the degradation of host antiviral factors, making DCAF1 an attractive therapeutic target in oncology and virology.[1][2][3] this compound has emerged as a key tool for interrogating DCAF1 biology. This guide presents a head-to-head comparison of this compound with its precursor OICR-8268, the initial hit compound Z1391232269, and another reported ligand, CYCA-117-70.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its comparators. This compound demonstrates a significant improvement in binding affinity and cellular engagement compared to its predecessors.
| Compound | Target | Assay | K D (nM) | Reference |
| This compound | DCAF1 (WDR) | SPR | ~1 | [1] |
| OICR-41103N (Negative Control) | DCAF1 (WDR) | SPR | ~1000 | [1] |
| OICR-8268 | DCAF1 (WDR) | SPR | 38 | [4][5] |
| Z1391232269 | DCAF1 (WDR) | SPR | 11,500 ± 4,200 | [4][6][7] |
Table 1: In Vitro Binding Affinity. Comparison of the dissociation constants (KD) for DCAF1 chemical probes determined by Surface Plasmon Resonance (SPR). A lower KD value indicates a higher binding affinity.
| Compound | Cell Line | Assay | EC 50 (nM) | Reference |
| This compound | NCI-H460 | CETSA | 165 | [1] |
| This compound | HEK293T | NanoBRET | 130 | [8] |
| OICR-8268 | NCI-H460 | CETSA | 10,000 | [4][5] |
Table 2: Cellular Target Engagement. Comparison of the half-maximal effective concentration (EC50) for DCAF1 chemical probes in cellular assays. A lower EC50 value indicates higher potency in a cellular context.
| Compound | Assay | Selectivity Profile | Reference |
| This compound | SPR | No significant binding to 6 other WDR proteins at up to 20 µM | [1] |
Table 3: Selectivity Profile. this compound demonstrates high selectivity for the DCAF1 WD40 repeat (WDR) domain.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the relevant biological pathway and the experimental workflows used to characterize these chemical probes.
Caption: DCAF1 in the CRL4 E3 Ubiquitin Ligase Pathway and Viral Hijacking.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
Independent Validation of OICR-41103's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical probe OICR-41103 with its predecessor and other relevant compounds, focusing on the independent validation of its mechanism of action. This compound has been identified as a potent and selective small molecule binder of the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase.[1][2][3] Understanding its interaction with DCAF1 is crucial for its application in targeted protein degradation and other therapeutic strategies.
Mechanism of Action of this compound
This compound functions by binding to the central pocket of the WD40 domain of DCAF1.[2] This domain is a key interaction hub for substrate proteins, and by occupying this pocket, this compound can modulate the substrate recognition function of the CRL4-DCAF1 E3 ligase complex. This interaction has been characterized with high affinity, making this compound a valuable tool for studying DCAF1 biology and for the development of PROteolysis TArgeting Chimeras (PROTACs).[2][4]
The binding of this compound to DCAF1 has been shown to displace the lentiviral Vpr protein, which hijacks the CRL4-DCAF1 complex for viral pathogenesis, highlighting its potential therapeutic applications.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
OICR-41103: A Comparative Analysis of its Selectivity Profile Against Other WDR Domains
For Immediate Release
A detailed assessment of OICR-41103, a potent chemical probe, reveals a highly selective binding profile for the WD40 (WDR) domain of DDB1- and CUL4-Associated Factor 1 (DCAF1), a critical component of the CRL4 E3 ubiquitin ligase complex. This guide provides a comprehensive comparison of this compound's performance against other WDR domains and alternative WDR domain inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates exceptional potency and selectivity for the DCAF1 WDR domain. In vitro binding assays confirm a high affinity for DCAF1 with a dissociation constant (KD) of approximately 1 nM.[1] Cellular engagement studies further substantiate its on-target activity. When profiled against a panel of other WDR domain-containing proteins, this compound exhibits a remarkable lack of binding, underscoring its specificity. This high selectivity distinguishes it from other known WDR domain inhibitors, positioning this compound as a precise tool for interrogating DCAF1 biology and a promising starting point for therapeutic development.
Comparative Selectivity and Potency
To contextualize the performance of this compound, this section presents its binding affinity and selectivity in comparison to other notable WDR domain inhibitors, OICR-9429 and A-395, which target WDR5 and EED respectively.
| Compound | Primary Target | Binding Affinity (KD) | Selectivity Profile |
| This compound | DCAF1 | ~1 nM (SPR) [1] | No significant binding to a panel of six other WDR proteins at concentrations up to 20 µM. [1] |
| OICR-9429 | WDR5 | 24 nM (Biacore), 52 nM (ITC), 93 nM[2][3] | >100-fold selectivity over other chromatin “reader” domains and methyltransferases.[3] |
| A-395 | EED | 1.5 nM (SPR) | Selective PRC2 inhibitor, binds competitively to the H3K27me3-pocket in EED.[4] |
Cellular Engagement and Activity
The ability of a chemical probe to engage its target within a cellular context is paramount. This compound has been rigorously tested in cell-based assays to confirm its on-target activity.
| Compound | Target | Cellular Engagement Assay | EC50 |
| This compound | DCAF1 | Cellular Thermal Shift Assay (CETSA) [5] | 167 nM [5] |
| NanoBRET Assay [5] | 130 nM | ||
| OICR-9429 | WDR5 | Co-immunoprecipitation | IC50 < 1 µM (disruption of WDR5-MLL1/RbBP5 interaction)[3] |
| A-395 | EED | H3K27 methylation assay | IC50 = 90 nM (inhibition of H3K27me3)[6] |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR)
SPR assays were performed to determine the binding affinity and selectivity of this compound. A purified WDR domain protein was immobilized on a sensor chip. A series of concentrations of the compound in solution were then flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, was measured in real-time. The association and dissociation rates were used to calculate the equilibrium dissociation constant (KD). For selectivity screening, this compound was tested for binding against a panel of six other purified WDR domain proteins.
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to verify the engagement of this compound with DCAF1 in intact cells. Cells were treated with either this compound or a vehicle control. The cells were then heated to a specific temperature, causing protein denaturation and aggregation. The principle is that ligand-bound proteins are stabilized and thus more resistant to heat-induced aggregation. After heating, the cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation. The amount of soluble DCAF1 was then quantified by immunoblotting or other protein detection methods. A dose-dependent increase in soluble DCAF1 at elevated temperatures indicates target engagement.[6][7][8]
NanoBRET Target Engagement Assay
The NanoBRET assay was used to quantify the interaction of this compound with DCAF1 in living cells. This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged DCAF1 (the energy donor) and a fluorescently labeled tracer that binds to the same site as this compound (the energy acceptor). In the absence of a competing compound, binding of the tracer to the NanoLuc-DCAF1 results in a high BRET signal. When this compound is introduced, it competes with the tracer for binding to DCAF1, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the compound's cellular potency (EC50).[5][9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DCAF1-CRL4 E3 ubiquitin ligase pathway and the experimental workflow for assessing this compound's selectivity.
Caption: DCAF1 in the CRL4 E3 ligase complex.
Caption: Workflow for this compound selectivity.
References
- 1. This compound as a chemical probe for the DCAF1 WD40 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound as a chemical probe for the DCAF1 WD40 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 10. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
Safety Operating Guide
Navigating the Disposal of OICR-41103: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical probes like OICR-41103 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not publicly available, this guide provides essential safety information and procedural steps based on established best practices for the handling and disposal of potent, non-volatile research compounds. All procedures must be conducted in strict accordance with institutional, local, and national regulations for hazardous waste management.
This compound is a chemical probe for DCAF1 (DDB1-Cul4 associated factor 1), binding potently to its WDR domain.[1] Understanding its mechanism of action as a small molecule inhibitor is crucial for appreciating the need for cautious handling and disposal.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to adhere to fundamental safety protocols. Proper personal protective equipment (PPE) is non-negotiable and should always be worn when handling this compound and any associated waste.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves are required. |
| Eye Protection | Safety glasses with side shields or goggles must be worn. |
| Lab Coat | A standard laboratory coat is mandatory. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a generalized procedure for the safe disposal of this compound. This should be adapted to comply with your institution's specific hazardous waste management policies.
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE, must be collected in a designated, leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The accumulation start date should also be clearly marked.[2][3]
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams.[4]
2. Handling Liquid Waste:
-
Aqueous Solutions: Limited volumes of aqueous solutions containing this compound should not be disposed of down the sanitary sewer.[4][5] Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated solvent waste container. Ensure the container is compatible with the solvent used.
3. Decontamination of Glassware and Surfaces:
-
Rinsing: Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on solubility) to remove residual compound.
-
Rinsate Collection: The initial rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[2] For highly potent compounds, it is best practice to collect the first three rinses.[4]
-
Surface Cleaning: Any spills should be immediately cleaned up according to your laboratory's standard operating procedures for hazardous chemical spills. All materials used for cleanup are to be disposed of as hazardous waste.
4. Disposal of Empty Containers:
-
Definition of "Empty": A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[2]
-
Rinsing: The empty container must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[2]
-
Final Disposal: Once properly rinsed, the container can be disposed of according to institutional guidelines for empty chemical containers.
5. Final Disposal:
-
Incineration: The recommended final disposal method for this compound and associated contaminated materials is incineration by a licensed hazardous waste management facility.[6]
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound hazardous waste.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Signaling Pathway Context: DCAF1
To underscore the biological importance of handling this compound with care, the following diagram illustrates the simplified signaling context in which its target, DCAF1, operates as part of the CRL4 E3 ubiquitin ligase complex.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety and disposal protocols.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
